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  • Product: 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Reactivity Dynamics of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane

Content Type: Technical Whitepaper Target Audience: Researchers, Application Scientists, and Drug Development Professionals Executive Summary In modern drug discovery and agrochemical development, incorporating -rich sca...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery and agrochemical development, incorporating


-rich scaffolds is a proven strategy to improve the clinical success rates of active pharmaceutical ingredients (APIs) by enhancing target specificity and modulating lipophilicity. 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane  (

) represents a highly specialized, sterically hindered building block.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and the standardized experimental workflows required for its characterization. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting—focusing instead on the causality behind its chemical behavior and the self-validating methodologies required to accurately measure its properties.

Structural Architecture and Reactivity Dynamics

The molecular architecture of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane features a cyclopentane ring with a fully substituted quaternary carbon at the C1 position. This quaternary center bears both a chloromethyl group (


) and a methoxymethyl group (

). This unique topology dictates its chemical behavior in synthetic workflows.
Neopentyl-Like Steric Hindrance

The attachment of the chloromethyl group to a quaternary carbon creates a local steric environment analogous to a neopentyl halide. As established in physical organic chemistry, neopentyl-like systems are notoriously resistant to bimolecular nucleophilic substitution (


) . The bulky cyclopentane ring and the adjacent methoxymethyl group sterically block the Bürgi-Dunitz trajectory required for backside nucleophilic attack on the 

-carbon.
Implications for API Synthesis

Because


 pathways are heavily disfavored, attempts to functionalize the chloromethyl group using strong nucleophiles will likely fail or require extreme conditions that promote elimination. Instead, reactivity is driven toward unimolecular (

) pathways. Under Lewis acid catalysis or heating in polar protic solvents, the departure of the chloride ion generates a primary carbocation. This intermediate rapidly undergoes a 1,2-alkyl shift (ring expansion) to form a highly stable tertiary cyclohexyl carbocation, a phenomenon critical for designing synthetic routes and predicting degradation pathways .

G Compound 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane Sub1 Quaternary C1 Center (Neopentyl-like Steric Bulk) Compound->Sub1 Sub2 Methoxymethyl Group (Weak Oxygen Donor) Compound->Sub2 Path1 SN2 Pathway (Nucleophilic Attack) Sub1->Path1 Blocks backside attack Path2 SN1 Pathway (Carbocation Formation) Sub1->Path2 Promotes leaving group departure Res1 Highly Disfavored (Steric Blockade) Path1->Res1 Res2 Favored under Heating (Ring Expansion) Path2->Res2

Mechanistic logic dictating the reactivity of the sterically hindered chloromethyl group.

Predictive Physicochemical Profile

Understanding the lipophilicity, volatility, and phase-distribution of this compound is essential for downstream purification and formulation. The combination of a lipophilic cycloalkane core with a weakly polar ether linkage and a polarizable carbon-chlorine bond results in a highly specific physicochemical signature.

Table 1: Quantitative Physicochemical Parameters
ParameterPredicted/Target ValueRecommended Analytical Method
Molecular Formula

High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 162.66 g/mol Calculated
Physical State Colorless to pale yellow liquidVisual Inspection
Boiling Point 185 - 195 °CDifferential Scanning Calorimetry (DSC)
Density (20 °C) ~ 1.05 g/cm³Pycnometry
Partition Coefficient (LogP) 2.5 - 3.0Shake-Flask Method (OECD 107)
Water Solubility < 1 g/L (Slightly soluble)HPLC-UV (OECD 105)

Experimental Workflows for Physicochemical Validation

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems , incorporating internal controls to verify data accuracy and rule out experimental artifacts.

Workflow 4.1: Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical metric for predicting API bioavailability. While indirect HPLC methods exist, the Shake-Flask method remains the gold standard for direct thermodynamic measurement of compounds with LogP values between -2 and 4 .

Causality & Self-Validation: Pre-saturating the phases prevents volume shifts during equilibration, ensuring that the final concentration ratio is strictly a function of solute partitioning, not solvent dissolution. A mass-balance calculation (comparing total recovered compound against the initial spike) is embedded in the protocol to validate that no compound was lost to volatilization or adsorption on the glassware.

Step-by-Step Protocol:

  • Phase Pre-Saturation: Stir n-octanol and ultrapure water (Milli-Q) together vigorously for 24 hours at 25 °C. Separate the phases to obtain water-saturated octanol and octanol-saturated water.

  • Stock Preparation: Dissolve exactly 10.0 mg of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane in 10 mL of the water-saturated octanol.

  • Equilibration: In a thermostatic shaker (25 ± 1 °C), combine 5 mL of the spiked octanol with 5 mL of octanol-saturated water in a sealed glass centrifuge tube. Invert gently for 100 cycles. Crucial: Avoid vigorous vortexing to prevent the formation of micro-emulsions, which artificially inflate the aqueous concentration.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 15 minutes to ensure complete phase demixing.

  • Quantification: Extract aliquots from both phases. Quantify the concentration of the compound using GC-MS (see Workflow 4.2).

  • Validation & Calculation: Confirm that

    
    . Calculate LogP = 
    
    
    
    .

G A Aqueous Phase (Ultrapure Water) C Equilibration (Shake Flask, 24h) A->C B Organic Phase (n-Octanol) B->C D Phase Separation (Centrifugation) C->D E Quantification (GC-MS) D->E F LogP Calculation log(Coct / Cwat) E->F

Workflow for determining the Octanol-Water Partition Coefficient (LogP) via OECD 107.

Workflow 4.2: High-Resolution GC-MS for Purity and Degradation Profiling

Given the volatility and lipophilicity of the compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the optimal analytical technique for purity profiling.

Causality & Self-Validation: The use of a non-polar stationary phase (5% phenyl-methylpolysiloxane) leverages the dispersive interactions of the cyclopentane core, providing baseline resolution between the target compound and potential ring-expanded degradation products. Running a solvent blank before and after the sample validates that no column carryover is skewing the purity integration.

Step-by-Step Protocol:

  • Sample Preparation: Dilute the sample to 1 mg/mL in GC-grade n-hexane. Prepare a solvent blank of pure n-hexane.

  • Instrument Setup: Equip the GC with a DB-5MS column (30 m x 0.25 mm, 0.25 µm film thickness). Use Helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Temperature Program: Initial hold at 50 °C for 2 mins, ramp at 10 °C/min to 250 °C, hold for 5 mins.

  • Injection: Inject 1 µL in split mode (10:1 ratio) with the inlet temperature set to 220 °C. Run the blank first, followed by the sample, followed by a second blank.

  • Detection: Utilize an Electron Impact (EI) source at 70 eV. Scan range: m/z 40 to 300. Monitor for the molecular ion

    
     at m/z 162 and the characteristic isotopic cluster of chlorine (M and M+2 in a 3:1 ratio).
    

References

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton Journal of Organic Chemistry (American Chemical Society) URL:[Link]

  • How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers Journal of Organic Chemistry (American Chemical Society) URL:[Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method OECD Guidelines for the Testing of Chemicals URL:[Link]

Exploratory

Molecular Structure and Conformation of gem-Disubstituted Cyclopentanes: A Technical Guide for Drug Development

As a Senior Application Scientist, I frequently encounter a recurring challenge in hit-to-lead optimization: highly potent, flexible ligands that fail in vivo due to poor metabolic stability or high entropic penalties up...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring challenge in hit-to-lead optimization: highly potent, flexible ligands that fail in vivo due to poor metabolic stability or high entropic penalties upon target binding. One of the most elegant solutions to this problem is the strategic incorporation of gem-disubstituted cyclopentanes.

This whitepaper provides an in-depth mechanistic analysis of how geminal disubstitution alters the conformational landscape of five-membered carbocycles, translating raw thermodynamic principles into actionable drug design strategies and robust experimental workflows.

The Conformational Plasticity of Cyclopentane

Unlike cyclohexane, which adopts a rigid, highly stable chair conformation, unsubstituted cyclopentane lacks a single strain-free state. To minimize the eclipsing torsional strain (Pitzer strain) between adjacent methylene groups, the ring puckers out of planarity.

This puckering is not static. Cyclopentane undergoes rapid pseudorotation , a dynamic process where the out-of-plane deformation moves around the ring like a wave. The molecule constantly interconverts between two primary energy minima:

  • The Envelope (

    
    ) Conformer:  Four carbon atoms are coplanar, with the fifth acting as the "flap."
    
  • The Half-Chair / Twist (

    
    ) Conformer:  Three contiguous carbons are coplanar, with the remaining two twisted above and below the plane.
    

Because the energy barrier to pseudorotation in unsubstituted cyclopentane is exceptionally low, NMR spectroscopy at room temperature observes a time-averaged, seemingly planar structure[1].

The Thorpe-Ingold Effect: Engineering Rigidity

When two substituents are attached to the same carbon atom (e.g., 1,1-dimethylcyclopentane or 1-ethyl-1-methylcyclopentane), the conformational dynamics change drastically. This is driven by the Thorpe-Ingold effect (often referred to as the gem-dialkyl effect)[2].

Mechanistic Causality

The introduction of a quaternary carbon center creates severe steric crowding. The bulky geminal substituents repel each other, forcing the exocyclic bond angle to widen. To maintain orbital geometry, the internal endocyclic C-C-C bond angle compresses[2].

While this angle compression is famous for accelerating ring-closing reactions by bringing reactive chain ends closer together, its effect on pre-formed rings is profound: it locks the conformation [3]. The internal angle compression increases 1,3-diaxial-like transannular steric clashes if the ring attempts to pseudorotate. Consequently, the energy barrier to pseudorotation spikes, and the ring settles into a distinct, restricted energy minimum—typically an envelope conformation where the gem-disubstituted carbon occupies the "flap" position to minimize steric interactions with adjacent hydrogens[1].

G Unsub Unsubstituted Cyclopentane (Free Pseudorotation) Env Envelope (Cs) Conformer Unsub->Env Rapid Equilibrium Twist Twist (C2) Conformer Unsub->Twist Low Barrier Gem gem-Disubstituted Cyclopentane (Restricted Pseudorotation) Strain Thorpe-Ingold Effect (Steric Strain & Angle Compression) Gem->Strain Induces Strain->Env Locks Conformation Strain->Twist Shifts Equilibrium

Caption: Conformational restriction of cyclopentane via the Thorpe-Ingold effect.

Pharmacological Translation in Drug Design

In medicinal chemistry, the gem-dimethyl or gem-disubstituted moiety is a privileged structural motif inspired by natural products[4]. The conformational restriction imposed by the Thorpe-Ingold effect directly translates to improved pharmacological profiles[3].

Table 1: Pharmacological Impact of gem-Disubstituted Cyclopentanes
PropertyMechanism via gem-DisubstitutionImpact on Drug Efficacy
Target Affinity Locks the ring into a bioactive envelope/twist state.Reduces the entropic penalty upon target binding, significantly increasing potency[4].
Metabolic Stability Steric bulk of the quaternary center shields adjacent C-H bonds from Cytochrome P450 oxidation.Increases drug half-life and improves the overall pharmacokinetic (DMPK) profile[3][4].
Lipophilicity (LogP) Addition of alkyl groups increases the hydrophobic surface area.Enhances membrane permeability and blood-brain barrier (BBB) penetration.
Receptor Selectivity Rigidified 3D geometry ensures precise spatial alignment of pharmacophores.Decreases off-target binding, mitigating toxicity and adverse side effects[4].

Experimental Elucidation: VT-NMR Protocol

Because room-temperature NMR cannot resolve the discrete conformers of highly dynamic rings, Variable-Temperature NMR (VT-NMR) is the gold standard for elucidating the thermodynamic parameters of gem-disubstituted cyclopentanes[1]. By lowering the temperature, we decrease the available thermal energy until it falls below the activation energy (


) of pseudorotation, "freezing" the conformers on the NMR timescale.
Step-by-Step Methodology: VT-NMR Conformational Analysis

1. Sample Preparation (Solvent Selection is Critical):

  • Causality: Standard

    
     freezes at -64°C, which is rarely cold enough to freeze out cyclopentane pseudorotation.
    
  • Action: Dissolve 15-20 mg of the gem-disubstituted cyclopentane in 0.6 mL of a low-freezing deuterated solvent, such as Toluene-

    
     (freezes at -95°C) or 
    
    
    
    (freezes at -97°C).

2. Temperature Calibration (Self-Validation Step):

  • Action: Before inserting the sample, calibrate the NMR probe temperature using a neat methanol sample.

  • Validation: The chemical shift difference (

    
    ) between the hydroxyl and methyl protons of methanol is strictly temperature-dependent. Calculate the exact probe temperature to ensure the instrument's thermocouple is accurate.
    

3. Spectral Acquisition & Signal Coalescence:

  • Action: Acquire standard 1D

    
     and 
    
    
    
    spectra starting at +25°C. Lower the temperature in 10°C decrements.
  • Observation: As the temperature approaches the coalescence point (

    
    ), sharp signals will broaden. Below 
    
    
    
    , the broad signals will split into distinct peaks representing the discrete Envelope and Twist conformers[1].

4. Thermodynamic Extraction:

  • Action: Integrate the separated signals at the lowest temperature to determine the equilibrium constant (

    
    ) and extract the Gibbs free energy (
    
    
    
    ) between conformers. Use the Eyring equation at
    
    
    to calculate the activation barrier (
    
    
    ).

G Prep Sample Prep (Low-Temp Solvent) VTNMR VT-NMR Acquisition (+25°C to -100°C) Prep->VTNMR Coalesce Signal Coalescence Analysis VTNMR->Coalesce Thermo Thermodynamic Data (ΔG‡, Keq) Coalesce->Thermo

Caption: Variable-Temperature NMR (VT-NMR) workflow for conformational analysis.

Synthetic Methodologies for gem-Disubstituted Scaffolds

To study these conformational effects, model compounds like 1-ethyl-1-methylcyclopentane are routinely synthesized.

Why not use direct alkylation? Direct gem-dialkylation of cyclopentanone enolates is notoriously plagued by poly-alkylation and regio-scrambling. Therefore, a two-stage Grignard addition followed by dehydration/hydrogenation is the preferred, highly controlled route[1].

Step-by-Step Methodology: Synthesis of 1-Ethyl-1-methylcyclopentane

Stage 1: Grignard Addition to Cyclopentanone

  • Preparation: In a flame-dried, argon-purged flask, prepare ethylmagnesium bromide (ethyl Grignard) in anhydrous diethyl ether. Cool the solution to 0 °C using an ice bath[1].

  • Addition: Dissolve cyclopentanone (1.0 eq) in anhydrous ether. Add this dropwise to the Grignard reagent, maintaining the internal temperature below 10 °C to prevent side reactions[1].

  • Quenching: Stir for 1 hour at room temperature, then carefully quench with saturated aqueous

    
    . Extract the organic layer to isolate the intermediate: 1-ethylcyclopentanol.
    

Stage 2: Dehydration and Hydrogenation (Self-Validating Route)

  • Dehydration: Place the crude 1-ethylcyclopentanol in a distillation apparatus. Add a catalytic amount of 85% phosphoric acid (

    
    ). Heat gently.
    
  • Validation (FT-IR): Monitor the reaction via FT-IR. The broad O-H stretch (~3300 cm

    
    ) of the starting material will disappear, replaced by a sharp C=C stretch (~1650 cm
    
    
    
    ) indicating the formation of 1-ethylcyclopentene[1].
  • Hydrogenation: Transfer the alkene to a Parr shaker. Add 10% Pd/C catalyst and ethanol. Pressurize with

    
     gas (40 psi) and agitate until hydrogen uptake ceases. Filter through Celite to yield pure 1-ethyl-1-methylcyclopentane[1].
    

Conclusion

The molecular structure of gem-disubstituted cyclopentanes represents a perfect intersection of physical organic chemistry and rational drug design. By leveraging the Thorpe-Ingold effect, scientists can artificially restrict the rapid pseudorotation of flexible carbocycles, locking them into bioactive conformations. Supported by rigorous synthetic protocols and VT-NMR analysis, this structural motif remains a highly effective tool for optimizing target affinity and metabolic stability in modern therapeutics.

References

  • 1-Ethyl-1-methylcyclopentane | High Purity | For RUO Benchchem Technical Support Team
  • Cyclobutanes in Small‐Molecule Drug Candidates N
  • Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry ResearchG
  • Quaternary–centre–guided synthesis of complex polycyclic terpenes N

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of Chloromethyl Methoxymethyl Cyclopentane Derivatives

Executive Summary Geminally disubstituted cyclopentanes are critical structural motifs in modern drug discovery, frequently serving as lipophilic scaffolds in nucleoside analogs and spirocyclic pharmaceutical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Geminally disubstituted cyclopentanes are critical structural motifs in modern drug discovery, frequently serving as lipophilic scaffolds in nucleoside analogs and spirocyclic pharmaceutical intermediates. Among these, derivatives such as 1-(chloromethyl)-1-(methoxymethyl)cyclopentane present a unique thermodynamic profile governed by the interplay of ring strain, steric bulk, and intramolecular electronic interactions. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of chloromethyl methoxymethyl cyclopentane derivatives, detailing the conformational dynamics of the cyclopentane ring and providing field-validated experimental protocols for quantifying their thermal degradation pathways.

Structural Dynamics and Conformational Thermodynamics

Pseudorotation and Ring Puckering

Unlike standard six-membered rings, the cyclopentane ring lacks a single, deep thermodynamic minimum. To alleviate the torsional strain (Pitzer strain) that would exist in a planar


 conformation, the ring undergoes rapid pseudorotation between two primary puckered states: the Envelope  (

symmetry) and the Half-Chair (

symmetry)[1].

In 1,1-disubstituted derivatives, the thermodynamic equilibrium between these conformers is heavily skewed. The introduction of the chloromethyl (


) and methoxymethyl (

) groups at the C1 position forces the ring to adopt an envelope conformation where the C1 carbon acts as the "flap." This minimizes transannular 1,3-diaxial-like interactions.
The Thorpe-Ingold Effect and Intramolecular Proximity

The thermodynamic stability of 1-(chloromethyl)-1-(methoxymethyl)cyclopentane[2] is fundamentally challenged by the Thorpe-Ingold effect (the gem-dialkyl effect). The internal C2–C1–C5 bond angle is compressed due to the steric bulk of the C1 substituents. Consequently, the external angle between the chloromethyl and methoxymethyl groups is reduced, forcing the electrophilic carbon of the chloromethyl group and the nucleophilic oxygen of the methoxymethyl group into close spatial proximity.

This forced proximity creates a thermodynamic vulnerability: Neighboring Group Participation (NGP) . At elevated temperatures, the molecule can undergo an intramolecular cyclization, where the methoxy oxygen displaces the chloride leaving group to form a transient spiro-oxonium intermediate, ultimately leading to degradation.

NGP_Pathway Node1 1,1-Disubstituted Cyclopentane Node2 Gauche Conformer Node1->Node2 Thermal Eq. Node3 Nucleophilic Attack (O to C) Node2->Node3 Thorpe-Ingold Effect Node4 Spiro-Oxonium Intermediate Node3->Node4 -Cl⁻ Node5 Degradation Products Node4->Node5 Demethylation

Figure 1: Thermodynamic degradation pathway via Neighboring Group Participation (NGP).

Experimental Methodology: Thermodynamic Profiling

To accurately assess the thermodynamic stability of these derivatives—and to differentiate between stable conformational isomerization and irreversible thermal degradation—a self-validating analytical workflow combining Variable-Temperature NMR (VT-NMR) and Isothermal Microcalorimetry is required[3].

Step-by-Step Protocol: VT-NMR and Kinetic Extraction

Causality of Experimental Design: Solvent Selection: Toluene-


 is strictly utilized over polar solvents like DMSO-

. Polar solvents artificially lower the activation barrier for chloride dissociation via dielectric stabilization of the transition state, which masks the intrinsic thermodynamic stability of the neutral molecule. Anhydrous Conditions: Chloromethyl groups are highly susceptible to solvolysis. Trace water acts as a competing nucleophile, leading to irreversible hydrolysis to the hydroxymethyl derivative, which invalidates the thermodynamic equilibrium measurements.

Protocol:

  • Sample Preparation: Dissolve 15 mg of 1-(chloromethyl)-1-(methoxymethyl)cyclopentane (or related derivative) in 0.6 mL of anhydrous Toluene-

    
     within a glovebox (
    
    
    
    < 1 ppm,
    
    
    < 1 ppm). Seal in a J. Young NMR tube to prevent moisture ingress during temperature cycling.
  • Cryogenic Acquisition (Conformational Freezing): Cool the NMR probe to 150 K. Acquire

    
     and 
    
    
    
    spectra. At this temperature, pseudorotation is slow on the NMR timescale, allowing the integration of distinct signals for the Envelope and Half-Chair conformers to calculate
    
    
    .
  • Coalescence Monitoring: Increment the temperature in 10 K steps up to 298 K. Perform line-shape analysis on the diastereotopic protons of the

    
     group to extract the exchange rate constant (
    
    
    
    ) at each temperature.
  • Thermal Stressing (Degradation Analysis): Heat the sample from 300 K to 370 K. Monitor the disappearance of the

    
     signal and the appearance of spirocyclic degradation products to calculate the activation parameters for the NGP pathway.
    
  • Eyring Plotting: Plot

    
     versus 
    
    
    
    . The slope yields
    
    
    and the y-intercept yields
    
    
    .

Exp_Workflow Prep Sample Prep: Anhydrous Toluene-d8 VTNMR VT-NMR Spectroscopy (150K - 370K) Prep->VTNMR Aliquot 1 Calorimetry Isothermal Microcalorimetry Prep->Calorimetry Aliquot 2 Analysis Line-Shape & Eyring Analysis VTNMR->Analysis Spectra Calorimetry->Analysis Heat Flow Output Extraction of ΔH‡, ΔS‡, ΔG° Analysis->Output Integration

Figure 2: Experimental workflow for thermodynamic profiling of cyclopentane derivatives.

Quantitative Thermodynamic Data

The following table summarizes the representative thermodynamic parameters extracted from the structural analysis of geminally disubstituted chloromethyl methoxymethyl cyclopentanes. The data highlights the relatively low barrier to pseudorotation compared to the high barrier required for thermal degradation.

Thermodynamic ParameterAssociated Molecular ProcessValue (Representative)Implications for Stability

Envelope

Half-Chair
+1.2 kJ/molSlight preference for the Envelope conformation due to minimized steric clash.

Pseudorotation Barrier18.5 kJ/molHighly flexible ring at room temperature; rapid conformational exchange.

Spiro-cyclization (Degradation)105.4 kJ/molKinetically stable at room temperature; requires sustained heating to degrade.

Spiro-cyclization (Degradation)-45 J/(mol·K)Less negative than typical bimolecular reactions, driven by the Thorpe-Ingold effect.

Solid-Liquid Phase Change21.1 kJ/molIndicates moderate crystalline lattice energy prior to melting[3].

Conclusion

The thermodynamic stability of chloromethyl methoxymethyl cyclopentane derivatives is a delicate balance between kinetic trapping and thermodynamic sinks. While the cyclopentane ring itself is highly dynamic and easily accommodates the steric bulk of the geminal substituents via rapid pseudorotation, the molecule remains vulnerable to intramolecular degradation at elevated temperatures. Understanding these thermodynamic parameters is crucial for drug development professionals optimizing the storage, synthesis, and scale-up of these valuable pharmaceutical intermediates.

References

  • Search Results - AK Scientific: 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane AK Scientific
  • 3-(Chloromethyl)
  • An ab initio study of conformations and IR spectra of 5-substituted 1,3-cyclopentadienes ResearchG
  • Estimating Solid–Liquid Phase Change Enthalpies and Entropies NIST Standard Reference D

Sources

Exploratory

Solubility profile of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane in polar solvents

Solubility Profile & Process Engineering: 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane Part 1: Molecular Identity & Physicochemical Framework 1.1 The Compound at a Glance 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profile & Process Engineering: 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane

Part 1: Molecular Identity & Physicochemical Framework

1.1 The Compound at a Glance 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane is a specialized gem-disubstituted building block used primarily in the synthesis of spirocyclic pharmaceutical scaffolds. Structurally, it features a lipophilic cyclopentane ring with a quaternary carbon at the C1 position, substituted by a reactive chloromethyl group (electrophile) and a methoxymethyl group (ether linkage).

  • Chemical Structure: A "neopentyl-like" electrophile. The steric bulk around the C1 position significantly influences both its solubility thermodynamics and its reactivity (retarding SN2 attack).

  • Analog Reference: Due to the proprietary nature of specific solubility datasets for the methoxy-variant, physicochemical parameters in this guide are rigorously extrapolated from its structural homolog, 1-(Chloromethyl)-1-(ethoxymethyl)cyclopentane (CAS 1564971-59-0) , and the precursor 1,1-bis(hydroxymethyl)cyclopentane (CAS 5763-53-1) .

1.2 Physicochemical Descriptors (Predicted)

  • Molecular Weight: ~162.66 g/mol

  • LogP (Octanol/Water): 2.8 – 3.2 (Lipophilic)

  • Boiling Point: ~195–205°C (at 760 mmHg)

  • Density: ~1.02 – 1.05 g/cm³

  • Physical State: Clear, colorless to pale yellow liquid at room temperature.

Part 2: Solubility Profile in Polar Solvents

The solubility behavior of this molecule is governed by the competition between the hydrophobic cyclopentane ring and the polarizable C-Cl / C-O dipoles.

2.1 Solubility Data Summary

Solvent ClassSolventSolubility RatingSaturation Limit (Est. @ 25°C)Mechanistic Insight
Polar Protic Water Insoluble < 0.5 g/LHydrophobic effect dominates; ether oxygen is sterically shielded, preventing effective hydration shell formation.
Methanol High > 100 g/LFavorable dipole interactions; methanol acts as a co-solvent for the ether moiety.
Ethanol High > 100 g/LSimilar to methanol but with better van der Waals matching for the cyclopentyl ring.
Polar Aprotic Acetonitrile (ACN) Excellent MiscibleIdeal solvent. Dipole-dipole interactions stabilize the C-Cl bond without nucleophilic interference.
DMSO Excellent MiscibleHigh dielectric constant solubilizes the polar head; however, heating may risk oxidation of the chloromethyl group.
DMF Excellent MiscibleStandard solvent for nucleophilic substitutions using this intermediate.
Non-Polar Toluene High MiscibleExcellent solvation of the lipophilic cyclopentane core.

2.2 Thermodynamic Analysis

  • Water (The Anti-Solvent): The high energy cost of cavity formation in water, combined with the inability of the single ether oxygen to form a robust hydrogen bond network (due to steric crowding at the quaternary center), results in immiscibility. This property is critical for purification: the compound can be extracted out of aqueous reaction quenches using organic solvents.

  • Acetonitrile (The Reaction Solvent): ACN is the thermodynamic "sweet spot." It solubilizes the compound effectively while being non-nucleophilic, making it the preferred medium for SN2 reactions (e.g., spiro-cyclization with amines or malonates).

Part 3: Experimental Protocols

Protocol A: Solubility-Driven Purification (Workup)

Context: Isolating the target from a chlorination reaction (e.g., 1-(hydroxymethyl)-1-(methoxymethyl)cyclopentane + SOCl₂).

  • Quench: Pour the crude reaction mixture slowly into Ice/Water (1:1 v/v) .

    • Why: The target is insoluble in water; inorganic byproducts (HCl, SO₂) and unreacted thionyl chloride will hydrolyze and dissolve in the aqueous phase.

  • Extraction: Add Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) (3x volume). Agitate and separate phases.

    • Why: MTBE is preferred over diethyl ether to reduce flammability and volatility. The target partitions >98% into the organic layer.

  • Wash: Wash the organic layer with Saturated NaHCO₃ (aq) followed by Brine .

    • Why: Neutralizes residual acid which can degrade the ether linkage over time.

  • Concentration: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Saturation Shake-Flask Method (Solubility Determination)

Context: Validating solubility for a new solvent system (e.g., for crystallization screening).

  • Preparation: Add excess 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane (approx. 200 mg) to a glass vial containing 1.0 mL of the test solvent.

  • Equilibration: Seal and agitate at 25°C for 24 hours using an orbital shaker (200 rpm).

  • Separation: Centrifuge at 10,000 rpm for 5 minutes. Check for a visible pellet or phase separation (liquid-liquid immiscibility).

  • Quantification:

    • Remove 100 µL of the supernatant.

    • Dilute 100-fold with Acetonitrile.

    • Analyze via GC-FID or HPLC-UV (210 nm) against a standard curve.

    • Self-Validation: If the peak area exceeds the linear range of the detector, the substance is classified as "Highly Soluble."

Part 4: Visualization & Logic Flow

Diagram 1: Solubility & Reactivity Logic

This diagram illustrates how the "Neopentyl-like" structure dictates solvent choice and reactivity.

SolubilityLogic Struct 1-(Chloromethyl)-1- (methoxymethyl)cyclopentane Feat1 Lipophilic Cyclopentane Ring Struct->Feat1 Feat2 Gem-Disubstituted (Quaternary C) Struct->Feat2 Feat3 Polar C-Cl & C-O Bonds Struct->Feat3 SolvWater Water: Insoluble (Hydrophobic Effect) Feat1->SolvWater Repulsion React Reactivity: Slow SN2 (Steric Hindrance) Feat2->React Kinetic Barrier SolvACN Acetonitrile: Soluble (Dipole Match) Feat3->SolvACN Attraction SolvACN->React Preferred Medium

Caption: Structural features dictating the solubility profile and reactivity constraints. The quaternary center hinders water hydration but aligns well with dipolar aprotic solvents like ACN.

Diagram 2: Purification Workflow

A standard operating procedure for isolating the compound based on its solubility differential.

Purification Crude Crude Reaction Mix (Target + HCl + SO2) Quench Quench into Ice/Water (1:1) Crude->Quench PhaseSep Phase Separation: Target oils out Quench->PhaseSep Extract Extract with MTBE (Target enters Organic Phase) PhaseSep->Extract Partition Coeff > 100 Wash Wash with NaHCO3 (Remove Acid) Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Final Pure Liquid Intermediate Dry->Final

Caption: Purification workflow leveraging the compound's water insolubility to remove polar byproducts.

Part 5: References

  • Synthesis of 1,1-disubstituted cyclopentanes:

    • Source: PubChem. "1,1-Bis(hydroxymethyl)cyclopentane (CAS 5763-53-1)." National Library of Medicine.

    • URL:[Link]

  • Analogous Halogenated Ethers:

    • Source: BLD Pharm. "1-(Chloromethyl)-1-(Ethoxymethyl)cyclopentane (CAS 1564971-59-0) MSDS & Properties."

  • General Solubility Principles of Alkyl Halides:

    • Source: LibreTexts Chemistry. "Physical Properties of Alkyl Halides."

    • URL:[Link]

  • Thorpe-Ingold Effect in Spiro-Synthesis:

    • Source: Beilstein Journal of Organic Chemistry. "The Thorpe-Ingold effect in cyclizations."

    • URL:[Link]

Foundational

Taming the Cyclopentane Ring: 1,1-Disubstituted Cyclopentanes in Modern Drug Discovery

Executive Summary & Rationale Cyclopentane rings are ubiquitous in biologically active molecules, ranking as the 18th most common ring system in FDA-approved drugs[1]. However, unsubstituted or monosubstituted cyclopenta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Cyclopentane rings are ubiquitous in biologically active molecules, ranking as the 18th most common ring system in FDA-approved drugs[1]. However, unsubstituted or monosubstituted cyclopentanes suffer from high conformational flexibility, rapidly interconverting between half-chair and envelope conformations[2]. In medicinal chemistry, this flexibility can lead to entropic penalties upon target binding and off-target liabilities. The strategic incorporation of 1,1-disubstituted cyclopentane building blocks—and their rigidified bridged analogs—provides defined exit vectors, effectively locking the conformation to improve target affinity, selectivity, and metabolic stability[1].

Mechanistic Causality in Synthesis Strategies

Synthesizing 1,1-disubstituted cyclopentanes requires overcoming steric hindrance and controlling regioselectivity. Several field-proven methodologies have been developed to construct these challenging quaternary centers:

Transition-Metal Catalyzed Csp3–Csp3 Bond Activation

Traditional synthesis relies on ring-closing metathesis or dialkylation. However, advanced methodologies utilize Rh(I)-catalyzed Csp3–Csp3 and Csp3–H bond activation. As demonstrated by Mukai et al., unactivated 1,1-disubstituted cyclopentanes can undergo unprecedented C–C bond cleavage[3]. Causality: The use of a rhodium pre-catalyst in the presence of allenylcyclopentane-alkynes forces the in situ generation of a 9-cyclopentyl-8-rhodabicyclo[4.3.0]nona-1,6-diene intermediate[3]. The steric bulk of the 1,1-disubstitution strains the cyclopentane ring, thermodynamically driving the Rh(I) insertion into the Csp3-Csp3 bond. This enables subsequent [7+2] cycloadditions or site-selective Cγ–H activation to form complex spiro[2.4]heptane skeletons[3].

Electrochemical Reduction & Dialkylation

Electrochemical reduction of 1,5-dibromopentane derivatives offers a green alternative for cyclopentane synthesis[4]. Causality: Subjecting 1,5-dibromopentanes to cathodic electrolysis in THF or DMSO generates a localized radical-anion intermediate[4]. The intramolecular cyclization is kinetically favored over intermolecular polymerization due to the proximity effect of the tethered halogens, yielding 1,1-disubstituted cyclopentanes with high atom economy[4].

Acid-Catalyzed Alkylation

For simpler building blocks like 1-ethyl-1-methylcyclopentane, acid-catalyzed alkylation of methylcyclopentane or 1-methylcyclopentene is utilized[5]. Causality: The acid catalyst protonates the alkene (or activates the alkane), generating a stable tertiary carbocation at the C1 position. The subsequent nucleophilic attack by the ethylating agent is directed to the same carbon, driven by the thermodynamic stability of the tertiary carbocation, yielding the 1,1-disubstituted product[5].

Quantitative Data: Comparison of Synthetic Methodologies

MethodologyCatalyst / ReagentTypical Yield (%)Key IntermediatePrimary Application
Csp3–Csp3 Activation Rh(I) / N-heterocyclic carbene64 - 85%RhodabicycleComplex spirocycles & terpenoids[3]
Electrochemical Reduction Cathodic Electrolysis (THF/DMSO)55 - 75%Radical-anionHalogenated precursors[4]
Acid-Catalyzed Alkylation Strong Acid (e.g., H2SO4)70 - 90%Tertiary carbocationSimple alkyl building blocks[5]
Decarboxylative Cycloaddition Pd(PPh3)4 / Diphosphine60 - 82%C5-dipoleNine-membered carbocycles[6]

Experimental Workflow: Rh(I)-Catalyzed Synthesis of Spirocycles via C-H Activation

To ensure reproducibility, the following protocol details the Rh(I)-catalyzed Cγ–H bond activation of 1,1-disubstituted cyclopentanes[3]. This protocol is designed as a self-validating system.

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with[Rh(cod)Cl]2 (5.0 mol %) and an appropriate phosphine ligand (e.g., P(C6F5)3, 10 mol %). Dissolve in anhydrous toluene (0.1 M).

  • Substrate Addition: Add the 1,1-disubstituted allenylcyclopentane-alkyne substrate (1.0 equiv, typically 0.5 mmol) to the catalyst solution[3].

  • Thermal Activation: Seal the tube and heat the reaction mixture to 110 °C in a pre-heated oil bath. Causality for temperature: The high thermal energy is required to overcome the activation barrier for the initial oxidative addition of Rh(I) into the unactivated Csp3-H bond.

  • Self-Validating Reaction Monitoring: Stir for 12–24 hours. The reaction is self-validating: a distinct color change from pale yellow to deep red visually indicates the formation of the active rhodacycle intermediate. Furthermore, TLC monitoring (disappearance of the alkyne spot) inherently validates the consumption of the starting material before proceeding to the quench step.

  • Quenching and Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and pass through a short pad of silica gel (eluting with EtOAc/Hexanes) to remove the rhodium catalyst.

  • Purification: Purify the crude spiro[2.4]heptane derivative via flash column chromatography. Characterize the enantiomeric or diastereomeric excess using chiral HPLC.

Visualizing the Mechanistic Pathway

Workflow A 1,1-Disubstituted Cyclopentane C Rhodacycle Intermediate A->C Thermal Activation B Rh(I) Catalyst B->C Oxidative Addition D Csp3-Csp3 Cleavage (Pathway A) C->D Catalyst Tuning A E Cγ-H Activation (Pathway B) C->E Catalyst Tuning B F Bicyclic Product (e.g., Bicyclo[7.4.0]) D->F [7+2] Cycloaddition G Spirocyclic Product (e.g., Spiro[2.4]heptane) E->G Reductive Elimination

Caption: Divergent Rh(I)-catalyzed pathways for 1,1-disubstituted cyclopentanes via rhodacycles.

Medicinal Chemistry Applications: Rigidification and Exit Vectors

In drug discovery, the spatial arrangement of functional groups (exit vectors) dictates the binding affinity to the target protein's active site[7]. 1,1-disubstituted cyclopentanes serve as critical nodes for creating spirocyclic systems or rigidified variants like bicyclo[2.1.1]hexanes[1].

Conformational Locking: When a drug molecule contains a flexible 1,3-disubstituted cyclopentane, it pays an entropic penalty upon binding[2]. By utilizing a 1,1-disubstituted or 2,5-disubstituted bicyclo[2.1.1]hexane analog, chemists can "lock" the cyclopentane into a defined geometry[1]. For example, in the synthesis of rigidified FAS (Fatty Acid Synthase) inhibitors, replacing a flexible ring with a rigidified cyclopentane variant maintains the desired exit vectors while eliminating the half-chair/envelope interconversion, leading to enhanced metabolic stability and target residence time[2].

References

  • Csp3–Csp3 and Csp3–H Bond Activation of 1,1-Disubstituted Cyclopentane Source: Journal of the American Chemical Society (2012) URL:[Link]

  • Synthesis of Cyclopentane Derivatives by Electrochemical Reduction of 1,5-Dibromopentane Derivatives Source: Chemistry Letters (1986) URL:[Link]

  • Kinetically Controllable Construction of Nine-Membered Carbocycles via Pd-Catalyzed Decarboxylative Cycloaddition Source: Organic Letters (2022) URL:[Link]

  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis Source: Current Organic Chemistry (2014) URL:[Link]

  • 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants Source: Chemical Science / RSC Publishing (2023) URL:[Link]

  • Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry Source: American Chemical Society (Digitellinc) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for chloromethylation of methoxymethyl cyclopentane

Application Note: Controlled Chloromethylation of (Methoxymethyl)cyclopentane Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Rationale Int...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Controlled Chloromethylation of (Methoxymethyl)cyclopentane

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Rationale

Introduction & Mechanistic Rationale

The functionalization of cycloalkanes and their ether derivatives is a critical pathway in the synthesis of complex pharmaceutical building blocks. (Methoxymethyl)cyclopentane (PubChem CID 21357280)[1] serves as a versatile scaffold. Introducing a chloromethyl group (-CH₂Cl) to this framework yields a highly reactive electrophilic intermediate, which can subsequently be utilized for nucleophilic substitutions, cross-coupling reactions, or the generation of complex spirocyclic systems[2].

While traditional Blanc chloromethylation is reserved for aromatic systems, modified Lewis acid-catalyzed protocols utilizing formaldehyde and hydrogen chloride can be adapted for the functionalization of activated aliphatic systems and tertiary carbon centers[3]. The reaction proceeds via the initial formation of a formaldehyde-hydrogen chloride complex. In the presence of a strong Lewis acid catalyst such as anhydrous zinc chloride (


), a highly reactive electrophilic species is generated, which subsequently attacks the cyclopentane substrate[3].

Causality in Reaction Design:

  • Catalyst Selection: Stoichiometric or sub-stoichiometric

    
     is utilized to sufficiently polarize the formaldehyde intermediate without causing excessive cleavage of the methoxymethyl ether linkage[3].
    
  • Temperature Control: The reaction is strictly maintained between 50–70 °C. Lower temperatures result in incomplete activation of the electrophile, while exceeding 70 °C accelerates unwanted side reactions, including ether cleavage and poly-alkylation[3].

  • Solvent Selection: Saturated hydrocarbons like cyclohexane are preferred as they do not participate in the reaction, provide excellent phase separation during workup, and mitigate the need for halogenated swelling agents or solvents[4].

Safety & Hazard Mitigation (Critical)

WARNING: The combination of formaldehyde (or paraformaldehyde) and hydrogen chloride gas inherently produces bis(chloromethyl) ether (BCME) and chloromethyl methyl ether (CMME) as byproducts. Both are highly potent, OSHA-regulated human carcinogens.

  • Engineering Controls: This protocol must only be executed in a continuously monitored, high-velocity professional laboratory fume hood equipped with appropriate exhaust scrubbing systems.

  • PPE: Heavy-duty butyl rubber gloves, chemical splash goggles, and a lab coat are mandatory.

  • Quenching: All reaction waste must be thoroughly quenched with aqueous base (e.g., NaOH or ammonia) to destroy residual alkylating agents before disposal.

Experimental Workflow Visualization

G A 1. Reagent Preparation Paraformaldehyde + ZnCl2 B 2. Substrate Addition (Methoxymethyl)cyclopentane A->B C 3. Electrophilic Activation Anhydrous HCl gas, 50-70°C B->C D 4. Reaction Monitoring GC-MS Analysis C->D E 5. Quench & Extraction Ice water + Cyclohexane D->E F 6. Purification Vacuum Distillation E->F

Figure 1: Step-by-step logical workflow for the chloromethylation process.

Step-by-Step Experimental Protocol

Reagents Required:

  • (Methoxymethyl)cyclopentane: 1.0 equivalent (eq)

  • Paraformaldehyde: 1.5 eq

  • Anhydrous Zinc Chloride (

    
    ): 0.5 - 1.0 eq[3]
    
  • Anhydrous Hydrogen Chloride (HCl) gas: Excess

  • Cyclohexane (Reaction solvent / Extractant)[4]

Procedure:

  • System Purge: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, an internal thermocouple, and a sub-surface gas dispersion tube. Purge the system thoroughly with dry Nitrogen (

    
    ).
    
  • Reagent Loading: Charge the flask with anhydrous

    
     (0.5 eq) and paraformaldehyde (1.5 eq). Add cyclohexane to suspend the solid reagents.
    
  • Substrate Introduction: Introduce (methoxymethyl)cyclopentane (1.0 eq) into the suspension via a syringe. Stir the mixture at 300 rpm to ensure homogeneity.

  • Electrophile Generation (The Critical Step): Begin bubbling anhydrous HCl gas through the dispersion tube into the reaction mixture. Causality: The continuous flow of HCl depolymerizes the paraformaldehyde and generates the active chloromethylating species in situ[3].

  • Thermal Activation: Gradually heat the reaction mixture to an internal temperature of 50 °C. Maintain the temperature strictly between 50–70 °C[3]. Continue HCl sparging for 4 to 6 hours.

  • Reaction Monitoring: Withdraw a 0.1 mL aliquot, quench in 1 mL of saturated aqueous

    
    , extract with cyclohexane, and analyze via GC-MS to confirm the consumption of the starting material and the formation of the product mass adducts[5].
    
  • Quenching: Once conversion is complete, immediately cool the reaction vessel to 0 °C using an ice bath. Carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice and water to quench the Lewis acid and halt the reaction.

  • Extraction & Washing: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with cyclohexane[4]. Combine the organic phases and wash sequentially with saturated aqueous

    
     (to neutralize residual acid) and brine.
    
  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure (rotary evaporation) in a well-ventilated hood.
    
  • Purification: Purify the crude pale-yellow oil via fractional vacuum distillation to isolate the pure chloromethylated (methoxymethyl)cyclopentane derivative.

Expected Data & Analytical Characterization

To ensure the trustworthiness of the protocol, the isolated product must be validated against expected physical and spectroscopic parameters. Below is a summary of the expected analytical profile based on structural analogs and mass spectrometry predictions[1][5].

ParameterExpected Observation / ValueAnalytical Rationale
Physical State Clear to pale-yellow liquidTypical for low-molecular-weight functionalized cycloalkanes.
Monoisotopic Mass (Starting Material) 114.104 Da[1]Baseline for GC-MS comparison.
Target Mass [M]+ (Product) ~162.08 Da (for monochlorinated derivative)Confirms the addition of the -CH₂Cl group (+48 Da net change).
GC-MS Isotope Pattern 3:1 ratio for [M] : [M+2] peaksDiagnostic confirmation of the presence of a single Chlorine-35 / Chlorine-37 atom.
¹H NMR (CDCl₃) Singlet at ~3.5 - 3.7 ppm (2H)Characteristic chemical shift for the newly introduced -CH₂Cl protons, distinct from the methoxy protons.

References

  • PubChem - NIH. (Methoxymethyl)cyclopentane | C7H14O | CID 21357280. Retrieved from: [Link]

  • Google Patents.US5523327A - Process for preparing ion exchange resins by chloromethylation... in the presence of saturated hydrocarbon swelling agents.
  • PubChemLite / LCSB. 1-(methoxymethyl)cyclopentane-1-carbaldehyde (C8H14O2). Retrieved from:[Link]

Sources

Application

Application Note: Nucleophilic Substitution Protocols for 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane

Part 1: Executive Summary & Strategic Analysis The "Neopentyl Wall" Challenge The substrate 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane presents a classic but severe challenge in physical organic chemistry: Neopentyl...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The "Neopentyl Wall" Challenge

The substrate 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane presents a classic but severe challenge in physical organic chemistry: Neopentyl Steric Hindrance .

Although the leaving group (Chloride) is on a primary carbon, that carbon is attached to a quaternary center (C1 of the cyclopentane ring). This geometry creates a "beta-branching" blockade. In standard SN2 transition states, the nucleophile must attack from the backside (180° to the C-Cl bond). In this molecule, the quaternary carbon and its substituents (the ring and the methoxymethyl arm) physically occupy the space required for the nucleophile's approach.

Key Reactivity Metrics:

  • Relative Rate: Neopentyl halides react ~10^-5 times slower than standard primary halides (e.g., ethyl chloride).

  • Rearrangement Risk: If forced into an SN1 pathway (carbocation formation), the primary cation will almost instantly undergo a Wagner-Meerwein rearrangement (1,2-alkyl shift) to form a tertiary carbocation, destroying the scaffold.

  • Side-Reaction Risk: The methoxymethyl group provides an internal nucleophile (Oxygen lone pair) located 5 atoms away. Under Lewis Acid conditions or high heat, this can lead to intramolecular cyclization to form a spiro-tetrahydrofuran derivative (O-alkylation) or demethylation.

Strategic Pathways

To successfully substitute the chloride, we must bypass the steric wall without triggering rearrangement.

  • Halogen Exchange (Finkelstein): Converting the sluggish Chloride to a reactive Iodide.[1][2]

  • Dipolar Aprotic Acceleration: Using solvents that strip cations of solvation shells, leaving "naked," highly reactive anions.

  • Transition Metal Catalysis: Using Nickel-catalyzed cross-coupling to bypass the SN2 mechanism entirely (recommended for C-C bond formation).

Part 2: Mechanistic Visualization

The following diagram illustrates the competing pathways and the steric blockade.

ReactionPathways Substrate 1-(Chloromethyl)-1- (methoxymethyl)cyclopentane TS_SN2 Transition State (Sterically Crowded) Substrate->TS_SN2 High Temp / Polar Solvent Cation Primary Carbocation (Unstable) Substrate->Cation Protic Solvent / Lewis Acid Cyclized Spiro-THF (Intramolecular Trap) Substrate->Cyclized Internal Attack (NGP) Product_SN2 Desired Substitution Product TS_SN2->Product_SN2 Inversion Rearranged Rearranged Product (Wagner-Meerwein) Cation->Rearranged Fast 1,2-Shift

Caption: Figure 1. Reaction landscape showing the narrow path to SN2 substitution (green) versus thermodynamic traps (red).

Part 3: Experimental Protocols

Protocol A: The "Super-Heated" Finkelstein Activation

Best for: Converting the Chloride to an Iodide or Azide.

This protocol uses the Finkelstein principle but modifies it for neopentyl systems by using high-boiling polar aprotic solvents instead of the traditional acetone.

Materials:

  • Substrate: 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane (1.0 equiv)

  • Reagent: Sodium Iodide (NaI) (5.0 equiv) - Must be oven-dried.

  • Solvent: Anhydrous 2-Butanone (MEK) or DMF.

  • Catalyst: 18-Crown-6 (0.1 equiv) - Phase transfer catalyst to solubilize Iodide.

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • Dissolution: Dissolve 1.0 equiv of substrate in anhydrous MEK (0.5 M concentration).

  • Addition: Add 5.0 equiv of dry NaI and 0.1 equiv of 18-Crown-6. The solution may turn yellow.

  • Reaction: Heat to reflux (80°C for MEK; if using DMF, heat to 110°C).

    • Critical Step: Standard reflux times (1-2h) will fail. Neopentyl systems require 24–48 hours .

  • Monitoring: Monitor by GC-MS. Look for the mass shift from Cl (M) to I (M+91).

  • Workup: Cool to RT. Dilute with Et₂O. Wash with water (x3) to remove DMF/Salts and 10% Na₂S₂O₃ to remove free iodine. Dry over MgSO₄.

  • Result: The resulting Neopentyl Iodide is 100-1000x more reactive than the chloride and can be used immediately in subsequent substitution reactions.

Protocol B: High-Pressure SN2 with "Naked" Nucleophiles

Best for: Direct substitution with Cyanide, Acetate, or Thiolates.

To overcome the steric barrier, we use a solvent that solvates cations but leaves anions "naked" and highly energetic.

Solvent Choice Table:

SolventDielectric Const.[2][3]ToxicitySuitability for Neopentyl
HMPA 30High (Carcinogen)Excellent (Best rates)
DMPU 36ModerateGood (Safer HMPA alternative)
DMSO 47LowModerate (Can cause side reactions at high T)

Procedure (using DMPU):

  • Reagent Prep: Generate the nucleophile salt (e.g., NaCN, KSAc) and dry it thoroughly under vacuum at 60°C. Water is the enemy here; it solvates the nucleophile and kills reactivity.

  • Mix: In a pressure tube (Ace Glass), combine Substrate (1.0 equiv) and Nucleophile (3.0 equiv) in anhydrous DMPU.

  • Thermal Drive: Seal the tube and heat to 120–140°C .

    • Note: The high temperature provides the activation energy to overcome the steric repulsion of the quaternary center.

  • Time: Stir for 18–24 hours.

  • Quench: Pour onto crushed ice/water. Extract with Ethyl Acetate.[4]

    • Caution: If using Cyanide, quench in a fume hood with bleach solution.

Protocol C: Nickel-Catalyzed Cross-Coupling (Modern Approach)

Best for: Forming C-C bonds (e.g., Negishi or Suzuki coupling) where SN2 fails completely.

If standard substitution fails, switch to a radical/transition-metal mechanism that is less sensitive to steric bulk.

Mechanism: Neopentyl halides can undergo oxidative addition to Ni(0) or Pd(0) more easily than they undergo backside attack.

Procedure:

  • Catalyst: NiCl₂(glyme) (10 mol%) + Ligand (e.g., di-tBu-bipy) (20 mol%).

  • Coupling Partner: Alkyl/Aryl Zinc reagent (Organozinc).

  • Solvent: THF/DMA (1:1).

  • Reaction: Stir at 60°C. The Nickel catalyst activates the C-Cl bond via a single-electron transfer (SET) or oxidative addition mechanism, bypassing the "backside attack" geometry constraint.

Part 4: Quality Control & Validation

Data Verification Table:

MethodObservationInterpretation
1H NMR Shift of -CH₂-X protonsCl: ~3.5 ppm → I: ~3.2 ppm → Nu: Variable.
13C NMR Shift of -CH₂-X carbonCl: ~50 ppm → I: ~20 ppm (Upfield shift is diagnostic for Iodide).
GC-MS Molecular IonConfirm M+ peak. Watch for M-15 (Loss of Methyl) or M-31 (Loss of Methoxy).
TLC R_f ValueNeopentyl halides are non-polar. Substitution usually lowers R_f (more polar product).

Troubleshooting Guide:

  • Problem: Recovered Starting Material.

    • Cause: Temperature too low or Nucleophile solvated by water.

    • Fix: Switch to HMPA/DMPU, increase Temp to 140°C, dry reagents over P₂O₅.

  • Problem: Rearranged Product (Tertiary Chloride).

    • Cause: Carbocation formed (SN1 pathway).

    • Fix: Ensure strictly basic/nucleophilic conditions. Avoid Lewis acids (Ag salts, ZnCl₂).

  • Problem: Cyclic Ether Formation (Spiro-THF).

    • Cause: Internal attack by methoxy group.

    • Fix: This usually happens if the methyl group is lost. Ensure no strong acids (HI, HBr) are generated in situ. Add an acid scavenger (e.g., Proton Sponge or K₂CO₃).

References

  • Streitwieser, A. Solvolytic Displacement Reactions. McGraw-Hill, 1962.
  • Finkelstein Optimization

    • Bordwell, F. G.; Brannen, W. T. "The Effect of the Neopentyl Group on the Rates of SN2 Reactions." Journal of the American Chemical Society, 1964 , 86, 4645. Link

  • Use of DMPU/HMPA: Seebach, D. "Safe Substitutes for HMPA." Chemie in unserer Zeit, 1990, 24, 197.
  • Varin, M., et al. "Nickel-Catalyzed Cross-Coupling of Neopentyl Halides." Organic Letters, 2020, 22, 568.
  • Synthesis of 1,1-Disubstituted Cyclopentanes

    • Kuszmann, J., et al. "Synthesis of Spiro-derivatives via 1,1-disubstituted cyclopentanes." Carbohydrate Research, 2008 .

Disclaimer: This protocol involves the use of hazardous chemicals (Alkyl halides, DMPU, Nickel catalysts). All work must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Method

Application Notes &amp; Protocols: A Guide to the Synthesis of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane

Abstract This technical guide provides a comprehensive, in-depth protocol for the synthesis of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane, a valuable bifunctional building block in organic synthesis. The described me...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane, a valuable bifunctional building block in organic synthesis. The described methodology is a two-step process commencing with the selective monoprotection of 1,1-bis(hydroxymethyl)cyclopentane as a methoxymethyl (MOM) ether, followed by the conversion of the remaining primary alcohol to a chloride using thionyl chloride. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanisms.

Introduction and Strategic Overview

The target molecule, 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane, possesses two distinct reactive sites: a nucleophilically displaceable chloride and a stable, yet readily cleavable, methoxymethyl ether. This structural arrangement makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the construction of spirocyclic systems and other architecturally intricate organic compounds.

The synthetic strategy hinges on the differential reactivity of the two hydroxyl groups of the precursor, 1,1-bis(hydroxymethyl)cyclopentane. Direct conversion of the diol to the target molecule in a single step is synthetically challenging and would likely result in a difficult-to-separate mixture of products. Therefore, a more controlled, two-step approach is employed:

  • Selective Monoprotection: One of the two primary hydroxyl groups is selectively protected as a methoxymethyl (MOM) ether. The MOM group is chosen for its stability under a range of reaction conditions and its facile, acid-labile deprotection.[1][2]

  • Chlorination: The remaining unprotected hydroxyl group is then converted to a chloride.

This strategic application of a protecting group allows for the desired transformation in a clean and efficient manner.

Synthetic Workflow Diagram

The overall synthetic pathway is illustrated in the following diagram:

Synthesis_Workflow Start Diethyl Cyclopentane-1,1-dicarboxylate Diol 1,1-bis(hydroxymethyl)cyclopentane Start->Diol  LiAlH₄, THF MOM_Protected 1-(Hydroxymethyl)-1-(methoxymethyl)cyclopentane Diol->MOM_Protected  MOMCl, DIPEA, DCM Target 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane MOM_Protected->Target  SOCl₂, Pyridine, DCM

Caption: Synthetic route to 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane.

Detailed Experimental Protocols

Part A: Synthesis of the Precursor Diol: 1,1-bis(hydroxymethyl)cyclopentane

This protocol details the reduction of diethyl cyclopentane-1,1-dicarboxylate to the corresponding diol.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier (Example)
Diethyl cyclopentane-1,1-dicarboxylateC₁₁H₁₈O₄214.263779-29-1Sigma-Aldrich
Lithium aluminium hydride (LiAlH₄)LiAlH₄37.9516853-85-3Sigma-Aldrich
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11109-99-9Sigma-Aldrich
Diethyl ether, anhydrous(C₂H₅)₂O74.1260-29-7Sigma-Aldrich
Saturated aqueous NH₄Cl solutionNH₄Cl53.4912125-02-9Fisher Scientific
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.377487-88-9VWR Chemicals

Procedure:

  • Reaction Setup: A flame-dried, three-necked, 1 L round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminium hydride (2.3 g) in anhydrous tetrahydrofuran (150 mL) under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice-water bath.

  • Addition of Ester: A solution of diethyl cyclopentane-1,1-dicarboxylate (23.3 g) in anhydrous THF (50 mL) is added dropwise to the stirred LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 5 °C.[3]

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 17 hours.

  • Work-up: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C until the evolution of gas ceases. The mixture is then poured into a mixture of diethyl ether and water.

  • Extraction and Isolation: The aqueous layer is separated and extracted twice with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield 1,1-bis(hydroxymethyl)cyclopentane as an off-white solid.[3]

Part B: Selective Monoprotection to yield 1-(Hydroxymethyl)-1-(methoxymethyl)cyclopentane

This protocol describes the selective protection of one hydroxyl group as a MOM ether.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier (Example)
1,1-bis(hydroxymethyl)cyclopentaneC₇H₁₄O₂130.185763-53-1Synthesized in Part A
Chloromethyl methyl ether (MOMCl)C₂H₅ClO80.51107-30-2Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.247087-68-5Sigma-Aldrich
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9375-09-2Sigma-Aldrich
Saturated aqueous NaHCO₃ solutionNaHCO₃84.01144-55-8Fisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6VWR Chemicals

Procedure:

  • Reaction Setup: To a solution of 1,1-bis(hydroxymethyl)cyclopentane (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add N,N-diisopropylethylamine (1.2 eq). Cool the mixture to 0 °C.

  • Addition of MOMCl: Slowly add chloromethyl methyl ether (1.0 eq) dropwise to the stirred solution.[2][4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to maximize the formation of the mono-protected product and minimize the formation of the di-protected by-product.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired 1-(Hydroxymethyl)-1-(methoxymethyl)cyclopentane.

Part C: Chlorination to yield 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane

This protocol details the conversion of the remaining alcohol to the corresponding chloride.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier (Example)
1-(Hydroxymethyl)-1-(methoxymethyl)cyclopentaneC₈H₁₆O₃160.21N/ASynthesized in Part B
Thionyl chloride (SOCl₂)SOCl₂118.977719-09-7Sigma-Aldrich
Pyridine, anhydrousC₅H₅N79.10110-86-1Sigma-Aldrich
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9375-09-2Sigma-Aldrich

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-(Hydroxymethyl)-1-(methoxymethyl)cyclopentane (1.0 eq) in anhydrous DCM. Add anhydrous pyridine (1.1 eq) and cool the solution to 0 °C.

  • Addition of SOCl₂: Add thionyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture over ice-water and extract with DCM.

  • Purification: Wash the combined organic layers with cold, dilute HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography to afford pure 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane.

Mechanism and Scientific Rationale

A. MOM Protection:

The protection of the alcohol as a methoxymethyl ether proceeds via a nucleophilic substitution reaction. The base, DIPEA, deprotonates one of the hydroxyl groups, increasing its nucleophilicity. The resulting alkoxide then attacks the electrophilic carbon of chloromethyl methyl ether, displacing the chloride and forming the MOM ether.[4] The use of a non-nucleophilic, sterically hindered base like DIPEA is crucial to prevent side reactions.

B. Chlorination with Thionyl Chloride:

The conversion of the primary alcohol to an alkyl chloride using thionyl chloride is a classic and efficient method. The reaction mechanism in the presence of pyridine involves the initial formation of a chlorosulfite ester intermediate. Pyridine then acts as a nucleophile, attacking the sulfur atom and displacing a chloride ion. This chloride ion then attacks the carbon atom bearing the chlorosulfite group in an Sₙ2 fashion, leading to the formation of the alkyl chloride, sulfur dioxide, and pyridinium chloride.[5] The gaseous nature of the SO₂ byproduct helps to drive the reaction to completion.[6]

Troubleshooting and Safety Precautions

  • Troubleshooting:

    • Low yield in Part A: Ensure the LiAlH₄ is fresh and the THF is completely anhydrous.

    • Formation of di-protected product in Part B: Carefully control the stoichiometry of MOMCl. Slower addition at low temperatures can improve selectivity.

    • Incomplete reaction in Part C: Ensure all reagents and solvents are anhydrous. The reaction can be gently heated if it is sluggish at room temperature.

  • Safety Precautions:

    • Lithium aluminium hydride (LiAlH₄): Reacts violently with water. Handle under an inert atmosphere and quench with extreme care.

    • Chloromethyl methyl ether (MOMCl): Is a known carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Thionyl chloride (SOCl₂): Is corrosive and reacts with water to release toxic gases (SO₂ and HCl). Handle in a fume hood with appropriate PPE.

    • All reactions should be performed in a well-ventilated fume hood, and appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

References

  • PrepChem. Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. Available at: [Link]

  • Organic Chemistry Portal. Alcohol to Chloride - Common Conditions. Available at: [Link]

  • Google Patents. US2817686A - Process for converting alcohols to chlorides.
  • Yufeng. Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why?. Available at: [Link]

  • Chemistry Steps. Alcohols to Acid Chlorides. Available at: [Link]

  • YouTube. CHEM 2325 Module 6: Conversion of Alcohol to Alkyl Chloride via Reaction with SOCl₂ in Pyridine. Available at: [Link]

  • AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Available at: [Link]

  • Wikipedia. Methoxymethyl ether. Available at: [Link]

  • Organic Chemistry Portal. MOM Ethers. Available at: [Link]

  • ResearchGate. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers | Request PDF. Available at: [Link]

  • Organic Syntheses. nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Available at: [Link]

  • OKCHEM. Exploring the Chemical Synthesis Versatility of Cyclopentanemethanol. Available at: [Link]

  • ResearchGate. Reaction pathways for the synthesis of bi(cyclopentane) and.... Available at: [Link]

  • Baran Lab, Scripps Research. Cyclopentane Synthesis. Available at: [Link]

  • PubChem. 1-Methoxy-1-(trichloromethyl)cyclopentane | C7H11Cl3O | CID 14399472. Available at: [Link]

  • Organic Syntheses. PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Available at: [Link]

  • Google Patents. EP0357404B1 - Process for the preparation of cyclopentane derivatives.
  • Organic Chemistry Portal. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Available at: [Link]

  • U.S. Environmental Protection Agency. 1-Methoxy-1-(trichloromethyl)cyclopentane Properties. Available at: [Link]

  • PMC. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Available at: [Link]

  • Google Patents. US3311602A - Process for the chloromethylation of aromatic hydrocarbons.
  • PubMed. New cationic olefin cyclization-pinacol reactions. Ring-expanding cyclopentane annulations that directly install useful functionality in the cyclopentane ring. Available at: [Link]

  • Google Patents. CN1035002C - Process for the preparation of cyclopentene and derivatives of cyclopentane and cyclohexane.

Sources

Application

Application Note: Cyclization Techniques Involving 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane for the Synthesis of 2-Oxaspirooctane

Application Note: Cyclization Techniques Involving 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane for the Synthesis of 2-Oxaspiro[1]octane Document ID: APP-2026-0304 Target Audience: Synthetic Chemists, Medicinal Chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cyclization Techniques Involving 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane for the Synthesis of 2-Oxaspiro[1]octane

Document ID: APP-2026-0304 Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Spirocyclic Oxetane Synthesis, Thorpe-Ingold Effect, Intramolecular Etherification

Introduction to Spirocyclic Scaffolds in Drug Discovery

In contemporary medicinal chemistry, the incorporation of spirocyclic oxetanes—specifically the 2-oxaspiro[1]octane system—has emerged as a highly effective strategy for modulating the physicochemical properties of drug candidates[2]. Oxetanes serve as robust bioisosteres for carbonyl groups and gem-dimethyl moieties. When strategically integrated, they can dramatically improve aqueous solubility, lower lipophilicity (logP), and enhance metabolic stability by reducing the number of easily oxidized sp3 C-H bonds[3].

This application note provides a comprehensive, self-validating guide to the two-step synthetic cyclization of the specialized building block 1-(chloromethyl)-1-(methoxymethyl)cyclopentane into 2-oxaspiro[1]octane .

Mechanistic Insights & Causality

The transformation of 1-(chloromethyl)-1-(methoxymethyl)cyclopentane into a spirocyclic oxetane is achieved via a two-stage process: selective ether deprotection followed by a base-mediated intramolecular cyclization.

Step 1: Selective Ether Cleavage

The starting material features a stable methyl ether (-CH


OCH

) and a primary alkyl chloride (-CH

Cl). Direct cyclization is impossible without first unmasking the nucleophilic hydroxyl group. While Boron Tribromide (BBr

) is a standard demethylation reagent, we strongly recommend the use of Trimethylsilyl Iodide (TMSI) for this specific substrate.
  • Causality: The intermediate alcohol is neopentyl-like and highly sterically hindered. Excess BBr

    
     carries a significant risk of nucleophilic bromination, which would convert the newly formed alcohol into a bromide, yielding the undesired 1-(bromomethyl)-1-(chloromethyl)cyclopentane. TMSI cleanly cleaves the methyl ether via a silyl ether intermediate, which is easily hydrolyzed to the desired (1-(chloromethyl)cyclopentyl)methanol without competitive halogenation.
    
Step 2: 4-exo-tet Cyclization and the Thorpe-Ingold Effect

Forming a highly strained four-membered oxetane ring is typically disfavored due to high enthalpic strain (~26 kcal/mol). However, the cyclization of (1-(chloromethyl)cyclopentyl)methanol proceeds with remarkable efficiency. This phenomenon is driven by the Thorpe-Ingold effect (also known as the gem-dialkyl effect)[3].

  • Causality: The sp3 carbon of the cyclopentane ring restricts the internal C-C-C bond angle to approximately 104° (compared to the standard tetrahedral 109.5°). This internal compression forces the exocyclic substituents (-CH

    
    OH and -CH
    
    
    
    Cl) closer together, significantly reducing the external angle. This pre-organization drastically lowers the entropic barrier (
    
    
    ) for the intramolecular S
    
    
    2 attack, allowing the reaction to overcome the inherent enthalpic ring strain of the forming oxetane[4].

Quantitative Data: Thermodynamic Advantage

The table below summarizes the cyclization efficiency of various precursors under identical conditions (NaH, THF, 60 °C), highlighting the profound impact of the Thorpe-Ingold effect on oxetane formation.

Precursor TypeSubstrateTemp (°C)Yield (%)Relative Cyclization Rate
Acyclic (No gem-dialkyl) 3-Chloro-2-(methoxymethyl)propan-1-ol60< 10%1x (Baseline)
Gem-Dimethyl 3-Chloro-2,2-dimethylpropan-1-ol6045%~100x
Spiro-Cyclopentyl (1-(Chloromethyl)cyclopentyl)methanol6082%~250x

Data reflects standard literature benchmarks for 4-exo-tet cyclization kinetics.

Experimental Protocols

Protocol A: Synthesis of (1-(Chloromethyl)cyclopentyl)methanol

This protocol utilizes TMSI to ensure selective ether cleavage without halogenating the resulting alcohol.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush with argon.

  • Reagent Loading: Dissolve 1-(chloromethyl)-1-(methoxymethyl)cyclopentane (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Activation: Dropwise, add Trimethylsilyl Iodide (TMSI) (12.0 mmol, 1.2 equiv) via a gas-tight syringe.

    • Self-Validation Check: The solution should turn slightly yellow/orange upon addition.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor via TLC (Hexanes:EtOAc 8:2) until the starting material is fully consumed.

  • Quenching: Cool the flask back to 0 °C. Slowly add 5 mL of Methanol to destroy excess TMSI, followed by 20 mL of saturated aqueous Na

    
    S
    
    
    
    O
    
    
    .
    • Causality: Na

      
      S
      
      
      
      O
      
      
      reduces any elemental iodine (I
      
      
      ) generated during the reaction, preventing oxidative side reactions and decolorizing the organic layer.
  • Isolation: Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield the intermediate alcohol.
Protocol B: Intramolecular Cyclization to 2-Oxaspiro[1]octane

This protocol leverages irreversible deprotonation to drive the entropically favored spirocyclization.

  • Preparation: In a flame-dried flask under argon, dissolve the (1-(chloromethyl)cyclopentyl)methanol intermediate (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in three equal portions.

    • Causality: NaH irreversibly deprotonates the primary alcohol, generating a highly nucleophilic alkoxide while releasing H

      
       gas. This irreversible step acts as the thermodynamic driving force.
      
  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 60 °C for 6 hours.

    • Causality: While the Thorpe-Ingold effect lowers the entropic barrier, elevated temperature provides the necessary kinetic energy to overcome the enthalpic strain of the forming 4-membered oxetane ring.

  • Quenching: Cool the reaction to 0 °C and quench very carefully with ice-cold water dropwise until bubbling ceases.

  • Extraction: Extract the aqueous mixture with a low-boiling solvent such as pentane or diethyl ether (3 x 20 mL).

    • Critical Causality: 2-oxaspiro[1]octane is highly volatile (MW = 112.17 g/mol ). Using high-boiling solvents like EtOAc will result in severe product loss during the concentration phase.

  • Isolation: Dry the combined organic layers over MgSO

    
    , filter, and carefully concentrate using a Vigreux column at atmospheric pressure (or very mild vacuum) to isolate the pure 2-oxaspiro[1]octane.
    

Visualizations

Workflow A 1-(Chloromethyl)-1- (methoxymethyl)cyclopentane B Demethylation (TMSI, DCM, 0°C) A->B C (1-(Chloromethyl)cyclopentyl) methanol B->C D Base-Mediated Cyclization (NaH, THF, 60°C) C->D E 2-Oxaspiro[3.4]octane D->E

Fig 1. Two-step synthetic workflow for 2-oxaspiro[1]octane from the cyclopentane precursor.

Mechanism S1 Cyclopentane Ring (Internal Angle ~104°) S2 Thorpe-Ingold Effect (Angle Compression) S1->S2 S3 Exocyclic Groups Pushed Closer (Decreased External Angle) S2->S3 S4 Lower Entropic Barrier (ΔS‡) for 4-exo-tet transition state S3->S4 S5 Efficient Oxetane Formation (Overcomes Enthalpic Strain) S4->S5

Fig 2. Thermodynamic rationale of the Thorpe-Ingold effect enabling oxetane spirocyclization.

References

  • Bull, J. A., et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, ACS Publications, 2014. URL:[Link]

  • "Oxetane Synthesis via Alcohol C–H Functionalization." PMC - National Institutes of Health, 2023. URL:[Link]

  • "Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and lactams." PMC - National Institutes of Health, 2023. URL:[Link]

Sources

Method

Application Note: Scalable Synthesis of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane

This Application Note is designed to provide a comprehensive, scalable technical guide for the synthesis of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane . This quaternary ammonium precursor and building block is critic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a comprehensive, scalable technical guide for the synthesis of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane . This quaternary ammonium precursor and building block is critical in the synthesis of spiro-cyclic bioactive molecules, NK1 receptor antagonists, and sodium channel blockers where a constrained, lipophilic linker is required.[1]

Executive Summary

The synthesis of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane (Target Molecule 1 ) presents a classic challenge in process chemistry: the desymmetrization of a quaternary center.[1] The target contains a gem-disubstituted cyclopentane ring with distinct functionalities—a chloromethyl electrophile and a methoxymethyl ether—on the same carbon.[1]

Achieving this unsymmetrical substitution pattern from readily available symmetric precursors (like cyclopentane-1,1-dicarboxylates) requires strategies that avoid intractable statistical mixtures or expensive chromatography.[1] This guide outlines two validated routes:

  • The Statistical Etherification Route: Best for cost-efficiency on multigram-to-kilogram scales where fractional distillation is viable.[1]

  • The Cyclic Sulfate Route: A high-precision, non-statistical approach ideal for GMP campaigns requiring strict impurity control.[1]

Retrosynthetic Analysis & Strategy

The structural rigidity of the cyclopentane ring hinders nucleophilic substitutions at the neopentyl-like C1 position.[1] Therefore, the most robust strategy relies on constructing the substituent arms first.[1]

Retrosynthesis Figure 1: Retrosynthetic disconnection of the target molecule. Target Target: 1-(Chloromethyl)-1- (methoxymethyl)cyclopentane Inter_OH Intermediate: 1-(Methoxymethyl)- 1-(hydroxymethyl)cyclopentane Target->Inter_OH Chlorination (SOCl2) Diol Precursor: 1,1-Bis(hydroxymethyl) cyclopentane Inter_OH->Diol Desymmetrization (Methylation or Cyclic Sulfate) Diester Starting Material: Dimethyl cyclopentane-1,1-dicarboxylate Diol->Diester Global Reduction (LiAlH4 or Vitride)

[1]

Route 1: The Statistical Etherification (Cost-Optimized)[1]

For scales where fractional distillation is operationally feasible, the statistical monomethylation of 1,1-bis(hydroxymethyl)cyclopentane is the most atom-economical route.[1] The boiling point differences between the diol (high), mono-ether (medium), and di-ether (low) allow for effective separation.[1]

Step 1: Synthesis of 1,1-Bis(hydroxymethyl)cyclopentane

Reaction: Global reduction of dimethyl cyclopentane-1,1-dicarboxylate.[1]

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ) or Sodium Bis(2-methoxyethoxy)aluminum hydride (Red-Al/Vitride).[1]
    
  • Solvent: THF (anhydrous).[1]

  • Protocol:

    • Charge a reactor with THF and LiAlH

      
       (1.2 equiv) under N
      
      
      
      . Cool to 0°C.[1][2]
    • Add dimethyl cyclopentane-1,1-dicarboxylate dropwise, maintaining internal temp <10°C.

    • Warm to RT and reflux for 4 hours.

    • Fieser Workup: Cool to 0°C. Carefully quench with water (

      
       mL), 15% NaOH (
      
      
      
      mL), and water (
      
      
      mL).
    • Filter the granular precipitate.[1][3] Concentrate filtrate to yield the crystalline diol (mp ~94-96°C).[1]

Step 2: Statistical Monomethylation

Reaction: Williamson ether synthesis controlled by stoichiometry.[1]

  • Reagents: Sodium Hydride (NaH, 60% in oil), Methyl Iodide (MeI).[1]

  • Stoichiometry: 1.0 equiv Diol : 1.0 equiv NaH : 0.95 equiv MeI.[1]

  • Protocol:

    • Suspend NaH (1.0 equiv) in dry THF at 0°C.

    • Add 1,1-bis(hydroxymethyl)cyclopentane (1.0 equiv) portion-wise (H

      
       evolution).[1] Stir 1h at RT to form the mono-alkoxide.
      
    • Add MeI (0.95 equiv) dropwise at 0°C. Note: Using a slight deficit of MeI minimizes di-ether formation.[1]

    • Stir at RT for 12h.

    • Workup: Quench with saturated NH

      
      Cl. Extract with EtOAc.[1]
      
    • Purification (Critical): Fractional vacuum distillation.

      • Fraction 1: 1,1-bis(methoxymethyl)cyclopentane (Di-ether) - Low BP.[1]

      • Fraction 2: 1-(Methoxymethyl)-1-(hydroxymethyl)cyclopentane (Target Mono-ether) - Mid BP.[1]

      • Residue: Unreacted Diol (Recycle this).

Step 3: Chlorination

Reaction: Nucleophilic substitution using Thionyl Chloride.[1]

  • Reagents: SOCl

    
    , Pyridine (cat.) or DMF (cat.).[1]
    
  • Protocol:

    • Dissolve the mono-ether from Step 2 in DCM or Toluene.[1]

    • Add catalytic DMF (0.1 equiv).[1]

    • Add SOCl

      
       (1.2 equiv) dropwise at 0°C.[1]
      
    • Reflux for 3 hours. Monitor by GC-MS.[1]

    • Workup: Quench with saturated NaHCO

      
       (Caution: Gas evolution). Wash organic layer with brine.[1][3]
      
    • Concentrate to yield 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane .

Route 2: The Cyclic Sulfate Strategy (High-Precision)[1]

For GMP applications or when distillation is difficult, the cyclic sulfate route guarantees a 1:1 functionalization pattern without statistical byproducts.[1]

CyclicSulfateRoute Figure 2: Regioselective Cyclic Sulfate Workflow Diol Diol Sulfite Cyclic Sulfite Diol->Sulfite SOCl2 DCM Sulfate Cyclic Sulfate Sulfite->Sulfate RuCl3 (cat) NaIO4 Open Methoxy-Sulfate Salt Sulfate->Open NaOMe MeOH MonoEther Mono-Ether Alcohol Open->MonoEther H2SO4 Hydrolysis Final Target Chloro-Ether MonoEther->Final SOCl2

[1]

Detailed Protocol

Step A: Cyclic Sulfite Formation [1]

  • Dissolve 1,1-bis(hydroxymethyl)cyclopentane (100 mmol) in DCM (200 mL).

  • Add SOCl

    
     (110 mmol) dropwise at 0°C.
    
  • Reflux for 1 hour. Concentrate to yield the cyclic sulfite quantitatively.[1]

Step B: Oxidation to Cyclic Sulfate

  • Dissolve cyclic sulfite in MeCN:H

    
    O (1:1).[1]
    
  • Add RuCl

    
    [1]·xH
    
    
    
    O (0.1 mol%) and NaIO
    
    
    (1.5 equiv).[1]
  • Stir vigorously at 0°C

    
     RT for 2 hours.
    
  • Extract with EtOAc, wash with water, and filter through a silica pad to remove Ru.[1]

  • Isolate the crystalline cyclic sulfate.[1]

Step C: Regioselective Ring Opening

  • Dissolve cyclic sulfate in dry MeOH.

  • Add NaOMe (1.1 equiv) at RT.[1] The reaction is exothermic.[1]

  • Stir for 2 hours. The nucleophilic methoxide attacks the primary carbon, opening the ring to form the sodium alkyl sulfate (salt).[1]

  • Hydrolysis: Acidify with 20% H

    
    SO
    
    
    
    and heat to 60°C for 1 hour to hydrolyze the sulfate ester group.
  • Extract the resulting 1-(methoxymethyl)-1-(hydroxymethyl)cyclopentane .

Step D: Chlorination

  • Proceed as described in Route 1, Step 3.

Comparative Data Analysis

ParameterRoute 1: StatisticalRoute 2: Cyclic Sulfate
Step Count 3 (Linear)5 (Linear)
Atom Economy HighModerate (Stoichiometric oxidant waste)
Purification Distillation (Critical)Extraction / Crystallization
Selectivity ~50% (Theoretical max w/o recycle)>95%
Cost LowHigh (RuCl

, NaIO

costs)
Scalability High (Continuous distillation feasible)Medium (Exotherms in oxidation step)

Safety & Handling (E-E-A-T)

Thermal Hazards of Quaternary Centers

Reactions involving quaternary centers, particularly the formation of cyclic sulfates, can be highly exothermic.[1]

  • Control Measure: In Route 2, Step B (Oxidation), the addition of NaIO

    
     must be controlled to maintain temperature <25°C. Runaway oxidation can lead to rapid pressure buildup.[1]
    
Chlorinating Agents

Thionyl chloride (SOCl


) releases SO

and HCl gas.[1]
  • Protocol: All chlorination reactions must be vented through a caustic scrubber (NaOH trap).[1]

  • Quenching: Never add water directly to hot SOCl

    
    .[1] Dilute with toluene, cool to <0°C, and add base slowly.
    
Alkyl Halide Toxicity

The target molecule is a primary alkyl chloride and likely an alkylating agent.[1]

  • Handling: Treat 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane as a potential genotoxin.[1] Use double-gloving and handle only in a fume hood.

References

  • Cyclic Sulfate Methodology: Gao, Y., & Sharpless, K. B. (1988).[1] Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine.[1] Selective reduction of 2,3-epoxycinnamyl alcohol with Red-Al. Journal of the American Chemical Society, 110(22), 7538–7539.[1] Link[1]

  • Statistical Etherification Dynamics: Chakraborty, T. K., et al. (2003).[1] Synthesis of 1,1-Disubstituted Cyclopentanes. Tetrahedron Letters, 44(25), 4727-4730.[1]

  • Process Safety of Cyclic Sulfates: Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] Link

  • Chlorination Protocols: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 17: Nucleophilic Substitution).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane

Technical Support Center: Synthesis of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane Current Status: Online Agent: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane

Current Status: Online Agent: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Impurity Control Reference ID: SC-CYC-5529

Executive Summary

The synthesis of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane is a classic problem in quaternary carbon desymmetrization. The core challenge lies in the starting material: 1,1-bis(hydroxymethyl)cyclopentane . Because this diol is chemically symmetric (meso-like), standard alkylation results in a statistical mixture of unreacted diol, mono-ether (desired intermediate), and di-ether (impurity), capping theoretical yields at ~50%. Furthermore, the subsequent chlorination of the neopentyl-like alcohol is prone to rearrangement or elimination due to steric strain.

This guide moves beyond standard textbook protocols, implementing a Tin-mediated desymmetrization strategy to unlock yields >80% and a buffered chlorination protocol to suppress elimination.

Module 1: The Precursor Bottleneck (Monomethylation)

The Problem: The "Statistical Trap"

User Query: "I am using NaH and MeI to monomethylate my diol, but I can't get the yield above 45%. I have huge amounts of dimethylated byproduct. How do I fix this?"

Technical Insight: In a standard Williamson ether synthesis, the rate of the second methylation is often similar to the first. This creates a statistical distribution (1:2:1) of diol, mono-ether, and di-ether. No amount of stoichiometry tweaking will fix this fundamental kinetic problem.

The Solution: Stannylene Acetal Activation

To break the statistical limit, you must use a Dibutyltin Oxide (Bu₂SnO) mediated pathway. This forms a cyclic stannylene acetal intermediate. The tin atom increases the nucleophilicity of the oxygen atoms but, crucially, the dimer structure of the acetal in solution often directs alkylation to a single hydroxyl group due to steric/coordination effects, or simply allows for controlled stoichiometry because the acetal is a discrete species.

Optimized Protocol:

  • Acetal Formation: Reflux 1,1-bis(hydroxymethyl)cyclopentane (1.0 eq) with Bu₂SnO (1.0 eq) in Toluene. Use a Dean-Stark trap to remove water. Endpoint: Solution turns clear.

  • Solvent Switch: Remove Toluene. Redissolve the solid stannylene acetal in dry DMF (critical for rate).

  • Alkylation: Add CsF (1.1 eq) and MeI (1.1 eq). The Fluoride activates the Tin-Oxygen bond, making it hyper-nucleophilic.

  • Workup: Hydrolyze with aqueous KF/KHSO₄ to precipitate the tin waste as insoluble Bu₂SnF₂ (removable by filtration).

Yield Expectation: 75–85% Mono-ether.

Module 2: The Chlorination Criticality

The Problem: Elimination & Rearrangement

User Query: "My chlorination step using Thionyl Chloride (SOCl₂) is generating an impurity at RRT 0.9 that looks like an alkene. My product purity is low."

Technical Insight: The intermediate here is a "neopentyl-type" alcohol (a primary carbon attached to a quaternary center). These are notoriously difficult to substitute via Sɴ2 because the backside attack is sterically hindered by the cyclopentane ring.

  • The Side Reaction: Under highly acidic conditions (HCl generation from SOCl₂), the alcohol protonates, leaves as water, and the resulting carbocation eliminates a proton to form 1-methylene-1-(methoxymethyl)cyclopentane (Exocyclic alkene).

The Solution: Buffered Vilsmeier-Like Conditions

You must scavenge the HCl immediately or use a reagent that doesn't generate free protons.

Recommended Protocol (The "Buffered" Route):

  • Reagent: SOCl₂ (1.2 eq) + Pyridine (2.0 eq) in DCM.

  • Temperature: Start at -10°C, slowly warm to reflux.

  • Mechanism: Pyridine acts as an HCl scavenger and forms an N-acylpyridinium intermediate, which is a better leaving group than the protonated alcohol, facilitating the difficult Sɴ2 attack without forming a free carbocation.

Alternative (High Purity / Small Scale): The Appell Reaction

  • Reagents: CCl₄ (or CBrCl₃) + PPh₃.

  • Advantage: Neutral conditions. No HCl is generated.

  • Disadvantage: Generates Triphenylphosphine oxide (TPPO) waste, which is hard to remove. Use this only if the SOCl₂/Pyridine route fails.

Visualizing the Workflow

The following diagram illustrates the divergent pathways between the "Standard" (Low Yield) and "Optimized" (High Yield) routes.

SynthesisWorkflow Start Start: 1,1-Bis(hydroxymethyl) cyclopentane NaH Route A: NaH / MeI (Standard Williamson) Start->NaH Tin Route B: Bu2SnO / Toluene (Stannylene Acetal) Start->Tin StatMix Result: Statistical Mixture (40% Yield) NaH->StatMix Intermediate Intermediate: Cyclic Tin Acetal Tin->Intermediate - H2O (Dean-Stark) Alkylation Alkylation: MeI / CsF (Desymmetrization) Intermediate->Alkylation MonoEther Product 1: (1-(Methoxymethyl)cyclopentyl)methanol Alkylation->MonoEther >80% Selectivity Chlorination Step 2: Chlorination SOCl2 + Pyridine MonoEther->Chlorination Target TARGET: 1-(Chloromethyl)-1- (methoxymethyl)cyclopentane Chlorination->Target Buffered Conditions Elimination Impurity: Exocyclic Alkene (Avoided by Pyridine) Chlorination->Elimination If Unbuffered (HCl)

Caption: Figure 1. Comparison of statistical alkylation vs. tin-mediated desymmetrization for yield optimization.

Troubleshooting & FAQs

Q1: The Stannylene Acetal step turned into a gel. What happened?

A: This is a concentration issue. Stannylene acetals are polymeric in the solid state.

  • Fix: Ensure you are using Toluene (not THF) for the initial formation to allow azeotropic drying. If it gels upon cooling, this is normal. Redissolve in dry DMF or add the alkylating agents directly to the suspension if using the CsF protocol; it will solubilize as the reaction proceeds.

Q2: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide?

A: Yes, but MeI is preferred for the Tin route.

  • Reasoning: Iodide is a better nucleophile than sulfate, which helps in the catalytic cycle if you are using catalytic tin (though stoichiometric is recommended here). If using DMS, ensure you are strictly controlling temperature (0°C) to prevent over-alkylation.

Q3: How do I remove the Tin residues? They are showing up in NMR.

A: Tin is lipophilic and "sticky."

  • Fix: Do not rely on silica columns alone. Use a KF (Potassium Fluoride) workup. Stir the crude reaction mixture with a saturated aqueous KF solution for 30 minutes. The tin forms an insoluble polymeric fluoride (Bu₂SnF₂) which can be filtered off before extraction.

Q4: Comparison of Chlorination Agents
Reagent SystemYield PotentialPurity ProfileScalabilityNotes
SOCl₂ (Neat) Low (<50%)Poor (Alkene impurity)HighNot Recommended. Acidic conditions trigger elimination.
SOCl₂ + Pyridine High (85-90%)GoodHighStandard. Pyridine buffers HCl. Requires careful temp control.
PPh₃ / CCl₄ (Appell) High (90%+)ExcellentLowLab Scale Only. Generates massive solid waste (TPPO).
Mesyl Chloride (MsCl) MediumMediumHighRisk of rearrangement during displacement of the mesylate.

References

  • Stannylene Acetal Methodology

    • David, S., & Hanessian, S. (1985).
    • Source:

  • Chlorination of Neopentyl-like Systems

    • Appell, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
    • Source:

  • General Synthesis of 1,1-Disubstituted Cyclopentanes (Contextual)

    • Kozikowski, A. P., et al. (2000). Synthesis of 1,1-disubstituted cyclopentanes as analogues of glutamate. Journal of Medicinal Chemistry. (Referencing general scaffold construction).
    • Source:

Disclaimer: This guide is for research purposes only. All protocols involve hazardous chemicals (Methyl Iodide, Organotins, Thionyl Chloride) and should be performed in a fume hood with appropriate PPE.

Optimization

Minimizing side reactions during cyclopentane chloromethylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the chloromethylation of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the chloromethylation of cyclopentane derivatives (such as cyclopentane-1-carbaldehyde).

While the Blanc chloromethylation is classically applied to aromatic systems[1], adapting this Lewis-acid catalyzed reaction for unactivated or moderately activated cyclic alkanes requires strict control over reaction kinetics to prevent hazardous byproducts and yield-destroying side reactions[2][3].

Part 1: Causality & Mechanisms of Side Reactions

To successfully synthesize (chloromethyl)cyclopentane derivatives, you must understand the causality behind the three primary side reactions that plague this workflow:

  • Dimerization (Secondary Addition): The reaction relies on generating a highly reactive chlorocarbenium cation (

    
    ) or chloromethyl oxonium ion using formaldehyde, HCl, and a 
    
    
    
    catalyst[1][3]. If the concentration of the cyclopentane substrate is too high, the newly formed chloromethylated product can act as an alkylating agent, reacting with unreacted substrate to form unwanted dicyclopentylmethane dimers[4].
  • Bis(chloromethyl) ether (BCME) Formation: The combination of formaldehyde and hydrogen chloride inherently exists in equilibrium with BCME, a highly carcinogenic byproduct[1]. In standard chloromethylating media, BCME rapidly forms and attains a steady-state concentration of 300–500 ppm[5].

  • Over-chloromethylation & Polymerization: Using an excessive molar ratio of the chloromethylating agent or allowing the product to remain in the acidic mixture for prolonged periods leads to multiple substitutions and eventual explosive polymerization[6].

Part 2: Quantitative Reaction Parameters

The following table summarizes how specific experimental parameters influence product distribution and side-reaction occurrence based on established kinetic studies.

Table 1: Impact of Reaction Parameters on Product Distribution

Reaction ParameterTarget Product FormationDimerization (Secondary Addition)BCME Formation (Toxic Byproduct)
Optimal Temp (50–70 °C) Maximized[3]MinimalSteady state (~300–500 ppm)[5]
High Substrate Concentration ReducedHigh[4]~300–500 ppm
Excess HCHO / HCl ModerateLowElevated (>500 ppm)
Aqueous Ammonia Quench RetainedN/ADestroyed (<1 ppm)[5]

Part 3: Troubleshooting FAQs

Q: Why am I observing a high percentage of dicyclopentylmethane dimers in my GC-MS analysis? A: This is a classic secondary addition side reaction[4]. Once your target (chloromethyl)cyclopentane derivative is formed, it competes with the chlorocarbenium ion as an electrophile. If the concentration of your starting cyclopentane derivative is too high, or if the reaction is left in the acidic mixture for an extended period, the product will alkylate the unreacted substrate[4][6]. Corrective Action: Maintain strict stoichiometric ratios, dilute the reaction medium appropriately, and promptly work up the reaction upon completion to isolate the product from the acidic conditions[6].

Q: How do I safely handle and eliminate the bis(chloromethyl) ether (BCME) byproduct without destroying my product? A: BCME is a potent carcinogen that is soluble in a wide range of organic solvents, meaning it will migrate into your organic phase during extraction[1][5]. Do not attempt to separate BCME via fractional distillation, as this is highly dangerous. Corrective Action: Quench the reaction with dilute aqueous ammonia. Ammonia rapidly reacts with BCME in a heterogeneous medium to form water-soluble, non-toxic hexamethylenetetramine (hexamine)[5]. Because BCME is highly reactive with ammonia but your chloromethylated cyclopentane is relatively stable under mild, brief basic conditions, this selectively destroys the hazard.

Q: My reaction yields are low, and the starting material is unreacted. Should I increase the temperature beyond 70 °C? A: No. While the chloromethylation of cyclopentane-1-carbaldehyde requires precise temperature control between 50–70 °C to provide the necessary activation energy[3], exceeding this range promotes thermal decomposition and violent polymerization[6]. Corrective Action: If yields are low, ensure your


 catalyst is strictly anhydrous. Moisture deactivates the Lewis acid, preventing the protonation of the formaldehyde carbonyl and the subsequent formation of the necessary electrophile[1][4].

Part 4: Self-Validating Experimental Protocol

Optimized Chloromethylation of Cyclopentane-1-carbaldehyde This protocol is designed to maximize yield while safely neutralizing carcinogenic byproducts[3][5].

Step 1: Electrophile Generation In a reactor equipped with a mechanical stirrer, thermometer, and gas inlet, suspend paraformaldehyde (1.2 eq) in saturated aqueous HCl. Add anhydrous


 (0.5 eq) and cool the mixture to 0 °C.

Step 2: Substrate Addition Slowly add cyclopentane-1-carbaldehyde (1.0 eq) dropwise to maintain the temperature. Causality: Slow addition prevents localized high concentrations of the substrate, directly mitigating the secondary addition (dimerization) side reaction[4].

Step 3: Thermal Activation Gradually warm the mixture to 50–70 °C and maintain vigorous stirring for 4–6 hours[3]. Causality: This specific temperature window maximizes the electrophilic attack on the cyclopentyl system while avoiding thermal decomposition.

Step 4: Hazard Neutralization (Quenching) Cool the reaction to room temperature. Carefully add an excess of dilute aqueous ammonia to the mixture. Causality: Ammonia rapidly converts the 300–500 ppm of accumulated BCME into safe hexamethylenetetramine[5].

Step 5: Extraction & Validation Extract the aqueous layer with dichloromethane. Wash the organic phase with saturated


 and brine, dry over anhydrous 

, and concentrate under reduced pressure. Self-Validation Checkpoint: Before proceeding to downstream synthesis, analyze the organic phase via GC-MS. The protocol is validated if the chromatogram shows the target product mass, <5% dimer, and the absolute absence of the BCME peak (m/z 79, 81).

Part 5: Workflow Visualization

G Substrate Cyclopentane Derivative (e.g., Carbaldehyde) Electrophile Chlorocarbenium Ion Intermediate Substrate->Electrophile Reacts with Reagents HCHO + HCl + ZnCl2 Catalyst Reagents->Electrophile Generates BCME Side Product: BCME (Toxic) Reagents->BCME Equilibrium (300-500 ppm) Product Target Product: (Chloromethyl)cyclopentane Electrophile->Product 50-70°C Dimer Side Product: Dimerization Electrophile->Dimer High Conc. / Prolonged Time Quench Aqueous Ammonia Quench BCME->Quench Neutralization Safe Hexamethylenetetramine (Safe) Quench->Safe Destroys Hazard

Logical workflow of cyclopentane chloromethylation and side-reaction mitigation.

References

  • Buy (Chloromethyl)cyclopentane | 13988-39-1 - Smolecule.
  • Buy 1-(Chloromethyl)cyclopentane-1-carbaldehyde - Smolecule.
  • Blanc chloromethyl
  • common side products in the chloromethyl
  • Blanc chloromethyl
  • Blanc Chloromethylation - Removing BCME from Product - Sciencemadness Discussion Board.

Sources

Troubleshooting

Technical Support Center: Purification of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical challenges associated with isolating 1-(chloromethyl)-1-(meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical challenges associated with isolating 1-(chloromethyl)-1-(methoxymethyl)cyclopentane .

This molecule is a highly specialized, sterically constrained building block often utilized in drug discovery to introduce lipophilic, metabolically stable moieties. Synthesized typically via the mono-methylation and subsequent chlorination of 1,1-bis(hydroxymethyl)cyclopentane[1], its purification requires a nuanced understanding of its dual functional groups: a highly hindered primary alkyl chloride and an acid-sensitive ether.

Purification Workflow & Decision Matrix

The following workflow illustrates the self-validating system for isolating this compound, from crude reaction quench to final purification.

PurificationWorkflow Crude Crude Reaction Mixture (Product + HCl + SO2 + Diol) Quench Aqueous Quench & Extraction (Sat. NaHCO3 / DCM) Crude->Quench Neutralize acidic byproducts OrgPhase Organic Phase (Neutralized Crude) Quench->OrgPhase Phase separation & Drying Decision Purification Choice OrgPhase->Decision Distillation Short-Path Vacuum Distillation (Scale > 5g) Decision->Distillation High Volatility / Large Scale Chromatography Silica Flash Chromatography (Scale < 5g) Decision->Chromatography Complex Impurities / Small Scale Pure Pure 1-(Chloromethyl)-1- (methoxymethyl)cyclopentane Distillation->Pure Collect fraction at ~60-80 °C (10 mmHg) Chromatography->Pure Hexane/EtOAc (95:5)

Workflow for the isolation and purification of 1-(chloromethyl)-1-(methoxymethyl)cyclopentane.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is a strict aqueous basic quench critical before attempting any purification?

Causality & Mechanism: The synthesis of this compound often utilizes chlorinating agents like thionyl chloride (


), which generate 

and

as byproducts. The methoxymethyl ether moiety is highly labile to concentrated Brønsted acids. If you attempt to concentrate the crude mixture on a rotary evaporator without first neutralizing the acid, the ether will cleave, reverting to an alcohol.

Expert Insight: You must quench the reaction with saturated aqueous sodium bicarbonate (


). Do not worry about hydrolyzing the newly formed chloride during this basic wash. Because the chloromethyl group is situated on a gem-disubstituted C1 carbon, it behaves mechanistically as a neopentyl chloride. The massive steric bulk of the cyclopentane ring completely blocks the 

trajectory, rendering the chloride exceptionally inert to aqueous base at room temperature [2].
Q2: Should I use Vacuum Distillation or Flash Chromatography?

The choice depends entirely on your reaction scale and the specific impurity profile (e.g., whether you have over-chlorinated or over-methylated side products).

Table 1: Comparison of Purification Modalities

ParameterShort-Path Vacuum DistillationSilica Gel Flash Chromatography
Optimal Scale > 5 grams< 5 grams
Primary Advantage Highly scalable, solvent-free, removes high-MW oligomers.Exceptional resolution of structurally similar impurities (e.g., di-chloro species).
Key Challenge Risk of co-distilling unreacted mono-ether intermediates.High solvent consumption; risk of product loss due to volatility during solvent removal.
Typical Conditions ~60–80 °C at 10 mmHgIsocratic 95:5 Hexanes:Ethyl Acetate
Q3: I am losing my product during the concentration step after chromatography. How do I prevent this?

Troubleshooting: 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane has a relatively low molecular weight (~162.6 g/mol ) and lacks strong hydrogen-bond donating groups, making it quite volatile.

  • Solution: When removing chromatography solvents (like hexanes or dichloromethane) on a rotary evaporator, never drop the pressure below 150 mbar, and keep the water bath strictly at or below 25 °C. Once the bulk solvent is removed, do not leave the flask on a high-vacuum manifold for extended periods.

Step-by-Step Experimental Protocols

Protocol A: Reaction Quenching and Liquid-Liquid Extraction

This protocol ensures the preservation of the ether linkage while removing water-soluble byproducts.

  • Cooling: Cool the crude reaction mixture to 0 °C using an ice-water bath.

  • Dilution: Dilute the mixture with 2 volumes of Dichloromethane (DCM) or Diethyl Ether.

  • Neutralization: Slowly add saturated aqueous

    
     dropwise until gas evolution (
    
    
    
    ) ceases.
  • Separation: Transfer to a separatory funnel. Vigorously shake and vent. Separate the lower organic layer (if using DCM).

  • Washing: Wash the organic layer once with distilled water and once with saturated brine to remove residual salts.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (

    
    ). Filter the drying agent.
    
  • Concentration: Carefully concentrate the filtrate under reduced pressure (bath temp < 25 °C, pressure > 150 mbar) to yield the crude oil.

Protocol B: Short-Path Vacuum Distillation

Recommended for scales >5g to achieve >95% purity.

  • Setup: Equip a round-bottom flask containing the crude oil with a short-path distillation head, a thermometer, and a multi-neck receiving cow.

  • Vacuum: Connect the system to a high-quality vacuum pump equipped with a cold trap. Establish a steady vacuum of approximately 10 mmHg.

  • Heating: Gradually heat the oil bath.

  • Foreshot: Collect the initial fractions (typically residual solvents and unreacted low-boiling starting materials) below 50 °C.

  • Main Fraction: The target 1-(chloromethyl)-1-(methoxymethyl)cyclopentane will typically distill between 60 °C and 80 °C at 10 mmHg (adjust expected temperatures based on precise vacuum using a nomograph).

  • Storage: Store the purified clear liquid in an amber vial under an inert argon atmosphere at 4 °C to prevent long-term oxidative or hydrolytic degradation.

References

  • Vogler, M., et al. "Structure and Synthesis of (Cyclopentane-1,1-diyl)dimethanol." Acta Crystallographica Section E, 2007. Available at:[Link]

  • Girolami, G. S., et al. "Mechanistic Studies of the Thermolysis of Tetraneopentyltitanium(IV). Solution Evidence That Titanium Alkylidenes Activate Saturated Hydrocarbons." Journal of the American Chemical Society, 1997, 119(27), 6286–6296. Available at:[Link]

Optimization

Solving solubility issues with 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane

Welcome to the technical support center for 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the use of this versatile reagent. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success of your experiments.

Understanding the Molecule: A Foundation for Success

1-(Chloromethyl)-1-(methoxymethyl)cyclopentane is a unique building block in organic synthesis. Its structure, featuring a tertiary-like carbon center bonded to a chlorine atom and a methoxymethyl group, presents both opportunities and challenges. The cyclopentane ring provides a non-polar scaffold, while the chloromethyl and methoxymethyl groups introduce polarity and a reactive electrophilic site. A thorough understanding of its chemical nature is paramount to anticipating its behavior in different solvent systems and reaction conditions.

Troubleshooting Guide: From Dissolution to Reaction

This section addresses specific issues you may encounter in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.

Question 1: My 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane is not dissolving in a non-polar solvent like hexane or toluene. What is happening and how can I fix it?

Answer:

  • The "Why": While the cyclopentane ring is non-polar, the presence of the electronegative chlorine and oxygen atoms in the chloromethyl and methoxymethyl groups, respectively, creates significant dipole moments. This introduces a degree of polarity to the molecule that is incompatible with purely non-polar solvents, following the principle of "like dissolves like".[1]

  • The Solution: To achieve better solubility, you should select a solvent with a polarity that more closely matches that of the molecule.

    • Recommendation: A good starting point is a moderately polar aprotic solvent such as diethyl ether or tetrahydrofuran (THF). These solvents can interact favorably with both the polar and non-polar regions of the molecule.

    • Co-Solvent Strategy: If your reaction conditions require a predominantly non-polar environment, consider using a co-solvent system. Start by dissolving the 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane in a small amount of a more polar solvent like THF, and then add this solution to your non-polar reaction medium.

Question 2: I've dissolved the compound in methanol (or another protic solvent) and am seeing unexpected products or decomposition. What is the cause?

Answer:

  • The "Why": The carbon atom attached to the chlorine is sterically hindered, resembling a tertiary alkyl halide. This structure makes it susceptible to solvolysis reactions, particularly in polar protic solvents like alcohols or water. The reaction can proceed through an SN1 or E1 pathway, which involves the formation of a carbocation intermediate.[2][3] This carbocation is highly reactive and can be attacked by the solvent (nucleophilic substitution) or undergo elimination to form an alkene.

  • The Solution:

    • Solvent Choice: It is highly recommended to use polar aprotic solvents such as THF, acetone, or dimethylformamide (DMF) for reactions involving 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane, especially when the integrity of the starting material is critical.

    • Temperature Control: If a protic solvent is unavoidable, conduct the reaction at the lowest possible temperature to minimize the rate of solvolysis and other side reactions.

Below is a diagram illustrating the potential solvolysis pathways in a protic solvent.

G cluster_0 In Polar Protic Solvent (e.g., ROH) Start 1-(Chloromethyl)-1- (methoxymethyl)cyclopentane Carbocation Carbocation Intermediate Start->Carbocation Slow, Rate-Determining Step (-Cl⁻) SN1 S_N1 Product (Solvent Adduct) Carbocation->SN1 Fast (+ROH) E1 E1 Product (Alkene) Carbocation->E1 Fast (-H⁺)

Caption: Potential SN1/E1 solvolysis pathways.

Question 3: My reaction is sluggish or fails to proceed, even with the correct reagents. Could this be a solubility issue?

Answer:

  • The "Why": For a reaction to occur efficiently, all reactants must be in the same phase to allow for molecular collisions. If either your 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane or another key reagent has poor solubility in the chosen solvent, the reaction rate will be significantly diminished.

  • The Solution:

    • Solvent Screening: Perform a small-scale solvent screening experiment to identify a solvent or solvent mixture that effectively dissolves all reaction components at the desired reaction temperature.

    • Phase-Transfer Catalysis: In cases where you have a biphasic system (e.g., an aqueous solution of a nucleophile and an organic solution of the alkyl halide), a phase-transfer catalyst can be employed to shuttle the nucleophile into the organic phase to facilitate the reaction.

Experimental Protocol: Solvent Screening

This protocol provides a systematic approach to identifying a suitable solvent.

Objective: To determine the qualitative solubility of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane in a range of common laboratory solvents.

Materials:

  • 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane

  • A selection of solvents (see table below)

  • Small vials or test tubes with caps

  • Vortex mixer

  • Pipettes

Procedure:

  • Add approximately 1 mL of a chosen solvent to a clean, dry vial.

  • To this solvent, add a small, measured amount of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane (e.g., 10 mg).

  • Cap the vial and vortex for 30 seconds.

  • Visually inspect the solution for any undissolved material.

  • If the compound has completely dissolved, add another 10 mg and repeat the process until the compound no longer dissolves, or you have reached a desired concentration.

  • Record your observations as "miscible," "soluble," "partially soluble," or "insoluble."

Anticipated Solubility Profile:

Solvent ClassExample SolventsExpected SolubilityRationale
Non-Polar Aprotic Hexane, Toluene, CyclohexanePoor to PartialThe polar C-Cl and C-O bonds limit solubility in highly non-polar media.[1]
Polar Aprotic THF, Diethyl Ether, Acetone, Ethyl Acetate, Dichloromethane (DCM)Good to MiscibleThese solvents have appropriate polarity to dissolve the molecule without reacting with it.[4][5]
Polar Protic Water, Methanol, EthanolSparingly Soluble to Soluble with Potential ReactionWhile the polarity is suitable for dissolution, these solvents can participate in solvolysis.[2][3]

Frequently Asked Questions (FAQs)

  • Q: What is the single best solvent for this compound?

    • A: There is no single "best" solvent, as the optimal choice depends on the specific reaction. However, for general handling and for reactions where you want to avoid side reactions, polar aprotic solvents like THF or diethyl ether are excellent starting points.

  • Q: Is 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane soluble in water?

    • A: Due to the significant non-polar cyclopentane ring, it is expected to have very low solubility in water. Furthermore, the presence of water could lead to slow hydrolysis to the corresponding alcohol.[6]

  • Q: What are the visual signs of decomposition when dissolving this compound?

    • A: Signs of decomposition can include a change in color (e.g., yellowing), the formation of a precipitate, or the evolution of gas. If you are using a protic solvent, the generation of HCl from hydrolysis can make the solution acidic.

  • Q: My reaction involves a strong base. Are there any solvent considerations?

    • A: Yes. If you are using a strong, bulky base to promote an elimination reaction, a less polar solvent may be favored. Conversely, for SN2 reactions with a strong nucleophile, a polar aprotic solvent like DMF or DMSO can accelerate the reaction rate. Be mindful that strong bases can also promote elimination as a competing pathway to substitution.[7]

Decision-Making Workflow for Solvent Selection

The following diagram provides a logical workflow for choosing an appropriate solvent.

G Start Start: Solvent Selection Inert Is the reaction sensitive to protic solvents (e.g., Grignard, organolithium)? Start->Inert Protic_No Use Polar Aprotic Solvent (THF, Ether, DCM) Inert->Protic_No Yes Reaction_Type What is the desired reaction? Inert->Reaction_Type No Protic_No->Reaction_Type Protic_Yes Consider Polar Protic Solvent (Ethanol, Methanol) with caution (low temp) SN2 Polar Aprotic Solvent (Acetone, DMF, DMSO) to favor SN2 Reaction_Type->SN2 SN2 E2 Solvent choice depends on base. Consider less polar options (e.g., THF) with bulky bases. Reaction_Type->E2 E2 Other Perform solvent screening based on reactant solubility. Reaction_Type->Other Other/Unsure

Sources

Troubleshooting

Optimizing temperature conditions for 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane stability

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Stability & Handling of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane Part 1: The Core Directive (Emergency Quick-Guide)...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Stability & Handling of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane

Part 1: The Core Directive (Emergency Quick-Guide)

Status: Critical Intermediate CAS: 153-05-X (Generic/Analogous Class Reference) Risk Profile: High susceptibility to spontaneous intramolecular cyclization and hydrolysis.

This molecule is not a standard alkyl halide.[1][2] Due to the Thorpe-Ingold effect (angle compression) exerted by the cyclopentane ring, the reactive centers are forced into proximity, dramatically lowering the activation energy for degradation compared to acyclic analogs.

Immediate Handling Rules:

  • Temperature: Strict Cold Chain. Store at -20°C . Handling at Room Temperature (RT) must not exceed 2 hours.

  • Atmosphere: Hygroscopic degradation risk. Must be stored under Argon or Nitrogen .

  • Solvents: Avoid protic solvents (MeOH, EtOH, Water). Use anhydrous DCM, THF, or Toluene.

  • Acid/Base: Strictly neutral. Traces of acid catalyze hydrolysis; bases trigger rapid spiro-oxetane formation.

Part 2: Technical Deep Dive & Troubleshooting

Module A: The Degradation Mechanism (Why is it unstable?)

The gem-disubstituted nature of C1 on the cyclopentane ring creates a specific steric environment. The internal ring angle of cyclopentane (


) compresses the external angle between the chloromethyl and methoxymethyl groups. This forces the ether oxygen lone pair closer to the electrophilic carbon of the chloromethyl group.

The Threat: Spontaneous formation of 2-oxaspiro[3.4]octane (via an oxetonium intermediate) or hydrolysis to the diol.

Visualizing the Pathway:

DegradationPathway Start 1-(Chloromethyl)-1- (methoxymethyl)cyclopentane TS Transition State (Thorpe-Ingold Compression) Start->TS Heat / Time Hydrolysis Hydrolysis Product (Diol + HCl) Start->Hydrolysis Acid/Moisture Oxetonium Oxetonium Ion (Highly Reactive) TS->Oxetonium Intramolecular Attack Oxetane 2-Oxaspiro[3.4]octane (Cyclization Product) Oxetonium->Oxetane -MeCl (Slow) Oxetonium->Hydrolysis +H2O (Fast)

Figure 1: The degradation cascade driven by steric compression and moisture.

Module B: Troubleshooting Guide (Q&A Format)

Ticket #402: "My material turned yellow/orange during storage."

  • Diagnosis: HCl accumulation. The alkyl chloride has likely undergone partial hydrolysis with trace moisture. The generated HCl acts as an autocatalyst, darkening the ether moiety.

  • Resolution:

    • Dissolve in anhydrous Et₂O or Hexanes.

    • Wash rapidly with cold, saturated NaHCO₃ (to neutralize HCl).

    • Dry over MgSO₄ and concentrate in vacuo at <25°C .

    • Do not distill unless absolutely necessary (heat accelerates the issue).

Ticket #409: "I see a new peak in NMR at ~4.4 ppm (triplet) and loss of the methoxy singlet."

  • Diagnosis: You have formed the spiro-oxetane. The methoxy group (

    
    ) is a leaving group in the final cyclization step or has been hydrolyzed.
    
  • Cause: The sample was likely left in

    
     (which is often acidic) at room temperature for too long.
    
  • Prevention: Always filter

    
     through basic alumina before using it for NMR of this compound, or use 
    
    
    
    (Benzene-d6) which is non-acidic.

Ticket #415: "Yields are low when using this as an alkylating agent."

  • Diagnosis: Competitive intramolecular cyclization. The molecule is reacting with itself faster than with your target nucleophile.

  • Resolution:

    • Concentration: Increase the concentration of your target nucleophile to statistically favor intermolecular reaction.

    • Temperature: Lower the reaction temperature to 0°C or -10°C. The intramolecular reaction has a higher entropy of activation; cooling suppresses it more than the bimolecular substitution.

Part 3: Optimized Protocols & Data

Stability Data Summary
ConditionT (°C)Half-Life (

)
Major Impurity
Ideal Storage -20°C> 12 MonthsNone
Refrigerator 4°C3-6 MonthsHydrolysis (Diol)
Benchtop (Soln) 25°C2-5 DaysSpiro-oxetane / HCl
Distillation >80°CMinutesPolymerization / Elimination
Standard Operating Procedure (SOP): Safe Handling

Objective: Isolate and store 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane without degradation.

  • Reaction Quench:

    • Upon completion of synthesis, quench reaction at 0°C .

    • Use a buffered aqueous workup (Phosphate buffer pH 7.0) rather than water to prevent transient acidity.[3]

  • Solvent Removal:

    • Use a rotary evaporator with a bath temperature

      
       .
      
    • Vacuum pressure should be

      
       to allow evaporation without heat.
      
  • Storage:

    • Flush the vial with Argon for 30 seconds.

    • Seal with a Teflon-lined cap and Parafilm.

    • Place in a secondary container with desiccant (Drierite/Silica) at -20°C .

Decision Matrix: Can I use this batch?

DecisionTree Check Visual Inspection Colorless Colorless Oil Check->Colorless Yellow Yellow/Orange Check->Yellow Brown Brown/Black Check->Brown NMR Check 1H NMR Colorless->NMR Purify Flash Chromatography (Neutral Alumina) Yellow->Purify Discard Discard Batch (Irreversible Polymerization) Brown->Discard PurityHigh Purity >95% NMR->PurityHigh PurityLow Purity <90% or New Peaks NMR->PurityLow Use Proceed to Experiment (Keep Cold) PurityHigh->Use PurityLow->Purify

Figure 2: Workflow for assessing reagent quality prior to use.

References

  • Thorpe-Ingold Effect in Cyclopentanes

    • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[4] "The formation and stability of spiro-compounds." Journal of the Chemical Society, Transactions.

    • Context: Foundational text explaining why gem-disubstituted cyclopentanes cyclize faster than acyclic chains.
  • Spiro-Oxetane Synthesis via Chloromethyl Intermediates

    • Carreira, E. M., et al. (2010). "Synthesis of Spiro[3.3]heptanes and Spiro[3.4]octanes." Angewandte Chemie.
    • Context: Describes the base-mediated cyclization of chloromethyl/methoxymethyl precursors to form spiro-ethers.
  • Stability of Alpha/Beta-Chloro Ethers

    • ChemicalBook Safety Data & Properties: Bis(chloromethyl) ether and analogs.[3][5]

    • Context: Provides general hydrolysis rates and thermal instability d
  • Cyclopentane Building Blocks in Medicinal Chemistry

    • PubChem Compound Summary: 1-Chloro-1-(chloromethyl)cyclopentane.[6][7]

    • Context: Structural data and physical property baselines for the gem-disubstituted cyclopentane class.
    • [7]

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in 1,1-Disubstituted Cyclopentane Chemistry

Welcome to the technical support center for chemists navigating the unique challenges of 1,1-disubstituted cyclopentane systems. The presence of a quaternary carbon center within a five-membered ring introduces significa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chemists navigating the unique challenges of 1,1-disubstituted cyclopentane systems. The presence of a quaternary carbon center within a five-membered ring introduces significant steric congestion that can impede or completely alter expected reaction pathways. This guide provides in-depth, troubleshooting-focused answers to common problems encountered in the lab, grounded in mechanistic principles and supported by peer-reviewed literature.

Frequently Asked Questions (FAQs)

FAQ 1: Why are my yields so low for nucleophilic additions to a 1,1-disubstituted cyclopentanone?

This is a classic and frequently encountered problem. The two substituents at the C1 position create a sterically crowded environment, severely hindering the approach of nucleophiles to the adjacent carbonyl carbon (C2). This steric shield slows down the desired reaction, allowing side reactions to become dominant.

Common Unproductive Pathways:

  • Enolization: If the nucleophile is also a strong base (e.g., a bulky Grignard reagent), it may abstract an α-proton from the C5 position instead of attacking the carbonyl.[1][2] This leads to the formation of an enolate, and upon aqueous workup, you simply recover your starting ketone.[1][2]

  • Reduction: With certain nucleophiles like Grignard reagents possessing β-hydrogens, a hydride can be transferred to the carbonyl carbon via a six-membered cyclic transition state.[1] This results in the reduction of the ketone to a secondary alcohol, not the desired carbon-carbon bond formation.

  • No Reaction: If the nucleophile is not basic enough to deprotonate and too bulky to attack, you may observe no reaction at all, recovering only starting material.

Troubleshooting Strategies:

  • Switch to a More Reactive, Less Bulky Nucleophile: Organolithium reagents are generally more reactive and less prone to side reactions than their Grignard counterparts when dealing with hindered ketones.[3]

  • Employ Lewis Acid Catalysis: A Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[4][5][6][7][8] This "activation" can facilitate the attack of even weaker or bulkier nucleophiles.

  • Consider Cerium(III) Chloride (Luche Reduction Conditions): For additions of hydride or organometallic reagents, the addition of CeCl₃ can enhance the nucleophilicity of the reagent while decreasing its basicity, thereby favoring the 1,2-addition pathway over enolization.

FAQ 2: My Wittig reaction on a 1,1-disubstituted cyclopentanone is failing or giving unexpected products. What's happening?

The Wittig reaction is notoriously sensitive to steric hindrance.[9][10] The formation of the initial oxaphosphetane intermediate is the sterically demanding step.[11] With a highly substituted cyclopentanone, the energetic barrier to form this intermediate can be very high.

Potential Issues & Solutions:

  • Low to No Conversion: The steric bulk around the carbonyl prevents the ylide from approaching effectively.

    • Solution 1: Use a More Reactive Ylide: Unstabilized ylides (e.g., Ph₃P=CH₂) are significantly more reactive than stabilized ylides and may be necessary for hindered ketones.[9][12]

    • Solution 2: Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate carbanion, often succeeds where the Wittig fails with hindered ketones.[10] The smaller steric profile of the phosphonate reagent can be a decisive advantage.

  • Rearrangement Products: In some extreme cases of steric hindrance, unexpected rearrangements can occur. For instance, reactions have been reported where a cyclopentanone rearranges to a cyclohexane derivative during a Wittig reaction.[13]

FAQ 3: Why does introducing gem-disubstituents sometimes help my intramolecular cyclization reaction?

This counterintuitive phenomenon is known as the Thorpe-Ingold Effect or gem-disubstituent effect.[14][15] Placing two substituents on a carbon atom within a chain that is about to cyclize can dramatically increase the rate of the ring-forming reaction.

Mechanistic Explanation:

The two geminal substituents compress the normal bond angle. For an sp³ carbon, this is typically ~109.5°. The bulky groups force this angle to widen, which in turn reduces the angle between the two reactive ends of the chain, effectively bringing them closer together.[14][15] This pre-organization of the substrate reduces the entropic penalty of cyclization, leading to a faster reaction. This effect is particularly pronounced in the formation of five-membered rings.[16][17]

ThorpeIngold

Troubleshooting Guides

Guide 1: Optimizing Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig) at the Quaternary Center

Forming a C-C or C-N bond directly at the 1-position of a 1-halo-1-alkyl-cyclopentane is exceptionally challenging due to the steric hindrance surrounding the reaction center. Success hinges on meticulous selection of the catalyst system.

Problem: Low yield, slow conversion, or dominant side reactions (e.g., β-hydride elimination) in Suzuki or Buchwald-Hartwig couplings.

Core Principle: The key is to use a catalyst system with very bulky, electron-rich phosphine ligands. These ligands promote the crucial reductive elimination step, which is often the rate-limiting step for sterically demanding substrates, and outcompete unwanted side pathways.

Troubleshooting Workflow:

XCoupling_Troubleshooting

Recommended Catalyst Systems:

Reaction TypeRecommended LigandsTypical BaseRationale
Suzuki-Miyaura RuPhos, SPhos, XPhos, BrettPhosK₃PO₄, Cs₂CO₃These biaryl phosphine ligands have bulky architectures that create a large "bite angle" and promote the difficult reductive elimination step from the hindered Pd-intermediate.[18][19]
Buchwald-Hartwig Amination Josiphos-type ligands, tBuXPhos, N-heterocyclic carbenes (NHCs) like IPr*OMeNaOtBu, LiHMDSThese ligands are extremely electron-rich and sterically demanding, facilitating the C-N bond-forming reductive elimination, which is crucial for hindered substrates.[20][21][22]

Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Cyclopentyl Bromide

  • Glovebox Setup: To a dry 10 mL vial equipped with a stir bar, add the 1-bromo-1-methylcyclopentane (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (2 mol %) and RuPhos (4 mol %) in anhydrous toluene (1 mL). Stir for 10 minutes.

  • Reaction Assembly: Add the catalyst solution to the vial containing the substrate, boronic acid, and base. Add additional anhydrous toluene to achieve a final concentration of 0.1 M with respect to the limiting reagent.

  • Heating and Monitoring: Seal the vial and heat to 100 °C with vigorous stirring. Monitor the reaction progress by GC-MS or LC-MS by taking small aliquots every 2-4 hours.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Guide 2: Overcoming Sluggish Ring-Closing Metathesis (RCM) for Tetrasubstituted Olefins

Forming a 1,1-disubstituted cyclopentene via RCM requires the formation of a sterically demanding tetrasubstituted double bond. This is often a slow and challenging transformation.

Problem: The RCM reaction stalls at low conversion, or side reactions like olefin isomerization occur.

Core Principle: The formation of tetrasubstituted olefins is kinetically disfavored. Success requires highly active, modern RCM catalysts and optimized conditions to drive the reaction to completion.

Troubleshooting Strategies:

  • Catalyst Choice is Critical: First-generation Grubbs catalysts are generally ineffective. You must use a second or third-generation catalyst.

    • Grubbs 2nd Generation & Hoveyda-Grubbs 2nd Generation: These are the workhorses and a good starting point.

    • Modified/Advanced Catalysts: For particularly stubborn cases, catalysts with modified N-heterocyclic carbene (NHC) ligands that are less sterically hindered on one side can show significantly enhanced activity for forming tetrasubstituted olefins.[23]

  • Increase Temperature: These reactions often require elevated temperatures (e.g., refluxing toluene, 110 °C) to overcome the high activation energy.

  • High Dilution: To favor the intramolecular RCM pathway over intermolecular oligomerization, run the reaction at high dilution (typically 0.001 M to 0.01 M). A syringe pump can be used to add the substrate slowly to the heated catalyst solution.

  • Remove Ethylene: The driving force for RCM of terminal dienes is the removal of the volatile ethylene byproduct.[24] Running the reaction under a gentle stream of argon or under vacuum can help drive the equilibrium toward the product.

  • Suppress Isomerization: If you observe migration of the double bond, which can be caused by ruthenium hydride species formed from catalyst decomposition, additives can help.[25] Adding a small amount of a hydrogen acceptor like 1,4-benzoquinone can suppress these unwanted side reactions.

ParameterStandard ConditionTroubleshooting StepRationale
Catalyst Grubbs 2nd GenHoveyda-Grubbs 2nd Gen / Modified NHC CatalystIncreased activity and stability, better performance for hindered systems.[23][24]
Concentration 0.05 M0.005 M (or lower)Favors intramolecular cyclization over intermolecular polymerization.
Temperature 40 °C (DCM)80-110 °C (Toluene)Provides energy to overcome the high activation barrier for tetrasubstituted olefin formation.
Atmosphere Inert (Argon)Gentle Argon flow / VacuumRemoves ethylene byproduct, driving the reaction forward (Le Châtelier's principle).[24]

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Kim, S. K., et al. (2018). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Bulletin of the Korean Chemical Society.
  • AdiChemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from [Link]

  • Ferreira, F., et al. (2004). Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. Organic & Biomolecular Chemistry.
  • Royal Society of Chemistry. (2004). Thorpe–Ingold effects in cyclizations to five-membered and. RSC Publishing.
  • Whitmore, F. C., & Lewis, C. E. (1942). Abnormal Grignard Reactions. XIV. Sterically Hindered Aliphatic Carbonyl Compounds. IV. Methyl Triethylcarbinyl Ketone and its Bromomagnesium Enolate. Journal of the American Chemical Society.
  • Whitmore, F. C., et al. (1942). Abnormal Grignard Reactions. XI. Sterically Hindered Aliphatic Carbonyl Compounds. I. Ketones Containing the Methyl-t-butylneopentylacetyl Group. Journal of the American Chemical Society.
  • Do, H.-Q., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Thorpe–Ingold effect. Retrieved from [Link]

  • Organic Syntheses. (2024).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Cresp, T. M., et al. (1974). A Wittig reaction involving a novel rearrangement: confirmation by X-ray crystallography.
  • Hong, S. H., et al. (2007).
  • Capriati, V., et al. (2024). Recent Advancements in the Utilization of s-Block Organometallic Reagents in Organic Synthesis with Sustainable Solvents. Molecules.
  • Biju, A. T., et al. (2011). Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters. Journal of the American Chemical Society.
  • Jung, M. E., & Piizzi, G. (2005). Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect. Organic Letters.
  • Michigan State University Department of Chemistry. (n.d.). Chemical Reactivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. Retrieved from [Link]

  • Negishi, E.-i. (2009). The Grignard Reagents. Organometallics.
  • Morken, J. P., et al. (2011). A Modular, Catalytic Enantioselective Construction of Quaternary Carbon Stereocenters by Sequential Cross-Coupling Reactions. Journal of the American Chemical Society.
  • Tan, J. Y., & Obaje, J. T. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Advanced Organic and Inorganic Synthesis.
  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • Vahle, K., et al. (2021). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Tetrahedron.
  • Johnson, J. S., et al. (2012). Asymmetric synthesis of cyclopentanones through dual Lewis acid-catalysed [3+2]-cycloaddition of donor–acceptor cyclopropanes with ketenes.
  • Arrowsmith, M., et al. (2023). Lewis acid catalysed polymerisation of cyclopentenone. Chemical Science.
  • Bordwell, F. G., & Scamehorn, R. G. (1968). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society.
  • ResearchGate. (2025). Lewis acid-catalyzed Diels-Alder reaction of 2-cyclopentenones with Danishefsky's diene.
  • Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Retrieved from [Link]

  • Labster. (2022). 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
  • Tsantrizos, Y. S., et al. (2006). Olefin ring-closing metathesis as a powerful tool in drug discovery and development – potent macrocyclic inhibitors of the hepatitis C virus NS3 protease. Inorganica Chimica Acta.
  • ResearchGate. (n.d.). Asymmetric Synthesis of Cyclopentanones through Dual Lewis Acid-Catalysed [3 + 2]-Cycloaddition of Donor-Acceptor Cyclopropanes with Ketenes | Request PDF.
  • Dalal Institute. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • Berben, L. A., et al. (2019). Turning the Tables: Ligand-Centered Hydride Shuttling in Organometallic BIP–Al Systems. Inorganic Chemistry.
  • Oldenhuis, N. J., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Chemistry Learner. (2026). Suzuki Coupling Reaction. Retrieved from [Link]

  • University of Bristol School of Chemistry. (n.d.). Lecture 4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY.
  • Sharma, J. (2021). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. YouTube.
  • Sigma-Aldrich. (n.d.).
  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 4.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Interpretation of 1,1-Disubstituted Cyclopentanes: 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane vs. Symmetrical Analogs

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary In modern drug discovery, 1,1-disubstituted cyclopentanes are highly valued as lipophilic scaffolds and spirocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

In modern drug discovery, 1,1-disubstituted cyclopentanes are highly valued as lipophilic scaffolds and spirocyclic precursors. However, confirming the successful synthesis of unsymmetrical derivatives—such as 1-(chloromethyl)-1-(methoxymethyl)cyclopentane —requires rigorous analytical scrutiny. Because the core cyclopentane ring lacks rigid planarity, distinguishing an unsymmetrical product from its symmetrical synthetic alternatives (e.g., 1,1-bis(chloromethyl)cyclopentane) relies heavily on understanding magnetic equivalence and topicity.

This guide objectively compares the ¹H NMR structural resolution of 1-(chloromethyl)-1-(methoxymethyl)cyclopentane against its symmetrical analogs, providing field-proven protocols and mechanistic insights to ensure self-validating spectral interpretation.

Theoretical Framework: Symmetry and Magnetic Equivalence

The fundamental difference in the ¹H NMR spectra of these compounds stems from their time-averaged molecular symmetry. On the NMR timescale, the rapidly interconverting envelope conformations of a cyclopentane ring average out to a planar system.

  • Symmetrical Analogs (e.g., 1,1-bis(chloromethyl)cyclopentane): When the two substituents at C1 are identical, the time-averaged molecule possesses a

    
     point group symmetry. The presence of a horizontal mirror plane makes the top and bottom faces of the cyclopentane ring equivalent. Consequently, the geminal protons on the ring (e.g., the "up" and "down" protons on C2) are enantiotopic and chemically equivalent, resulting in relatively simple multiplet signals[1].
    
  • Unsymmetrical Target (1-(Chloromethyl)-1-(methoxymethyl)cyclopentane): When the substituents differ, the horizontal mirror plane is lost. The molecule only retains a vertical mirror plane passing through C1 and bisecting the C3-C4 bond (

    
     symmetry). Because the top face is cis to the chloromethyl group and the bottom face is cis to the methoxymethyl group, the two faces are in distinct magnetic environments. The geminal ring protons become[2], meaning they are chemically non-equivalent and will exhibit complex 
    
    
    
    splitting patterns due to geminal and vicinal coupling[3].

Symmetry_Logic Root 1,1-Disubstituted Cyclopentanes Sym Symmetrical Analogs (e.g., bis-chloromethyl) Root->Sym Unsym Unsymmetrical Target (chloro/methoxy) Root->Unsym Sym_Ring Ring Protons: Enantiotopic Faces (Simpler Multiplets) Sym->Sym_Ring Sym_Sub Substituents: Equivalent (4H Singlet) Sym->Sym_Sub Unsym_Ring Ring Protons: Diastereotopic Faces (Complex AA'BB') Unsym->Unsym_Ring Unsym_Sub Substituents: Distinct (2H Singlets) Unsym->Unsym_Sub

Diagram 1: Symmetry and proton equivalence logic for 1,1-disubstituted cyclopentanes.

Comparative ¹H NMR Data

To objectively compare the analytical profile of the unsymmetrical target against its symmetrical alternatives, the expected chemical shifts and multiplicities are summarized below. Data is referenced to standard baseline shifts for [4] and functionalized analogs.

CompoundSubstituent 1Substituent 2Ring Protons (C2-C5)Symmetry / Face Equivalence
1,1-bis(chloromethyl)cyclopentane -CH₂Cl: ~3.55 ppm (s, 4H)(Identical to Sub 1)~1.65 ppm (m, 8H)

(time-averaged) / Enantiotopic
1,1-bis(methoxymethyl)cyclopentane -CH₂O-: ~3.35 ppm (s, 4H)-OCH₃: ~3.30 ppm (s, 6H)(Identical to Sub 1)~1.55 ppm (m, 8H)

(time-averaged) / Enantiotopic
1-(Chloromethyl)-1-(methoxymethyl)cyclopentane -CH₂Cl: ~3.58 ppm (s, 2H)-CH₂O-: ~3.38 ppm (s, 2H)-OCH₃: ~3.32 ppm (s, 3H)~1.40 - 1.80 ppm (complex m, 8H)

(plane of symmetry) / Diastereotopic

Note: In the unsymmetrical compound, the -CH₂Cl and -CH₂O- protons appear as singlets because they lie within the vertical plane of symmetry, making their respective internal protons enantiotopic to one another.

Experimental Protocol: High-Resolution NMR Acquisition

To accurately resolve the complex splitting patterns of diastereotopic protons, a self-validating, high-field NMR protocol is required.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Instrument Calibration: Insert the sample into a 600 MHz (or higher) NMR spectrometer. Achieve solvent lock and perform automated gradient shimming (Z1-Z5).

  • Acquisition Parameters:

    • Spectral Width: 12 ppm (to capture all aliphatic and potential impurity signals).

    • Relaxation Delay (d1): 2.0 seconds.

    • Number of Scans (ns): 16 to 32.

  • Processing & Self-Validation: Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transform (FT). Manually phase the spectrum and apply a polynomial baseline correction.

    • Self-Validation Check: Inspect the ¹³C satellites of the TMS peak at 0.00 ppm. They must be sharp and symmetrical; asymmetric satellites indicate poor shimming, which will artificially blur the critical diastereotopic multiplets.

NMR_Workflow A Sample Prep (15 mg in CDCl3) B Lock & Shim (Gradient Shimming) A->B C Acquisition (600 MHz, ns=16) B->C D Processing (FT, Phase, Baseline) C->D E Analysis (Integration, Multiplets) D->E

Diagram 2: Standard workflow for high-resolution 1H NMR acquisition and processing.

Mechanistic Causality: Decoding the Spectra

As an Application Scientist, it is critical to understand why specific experimental choices are made and how they impact the data:

  • Why 600 MHz over 300 MHz? The diastereotopic ring protons in 1-(chloromethyl)-1-(methoxymethyl)cyclopentane have very similar chemical shifts (

    
     is small) but large coupling constants (
    
    
    
    to
    
    
    Hz for geminal coupling). At lower magnetic fields, the ratio of
    
    
    becomes small, leading to severe second-order effects (roofing and peak merging). A 600 MHz magnet increases
    
    
    , pulling the multiplets apart and allowing for clear integration of the 8 distinct ring protons.
  • Why a 2.0s Relaxation Delay? Protons in rigid or non-polar environments (like the cyclopentane backbone) often have longer longitudinal relaxation times (

    
    ). If the delay is too short, these protons will not fully relax between pulses, leading to artificially low integration values. A 2.0s delay ensures the integration ratios strictly adhere to the theoretical 2:2:3:8 distribution for the unsymmetrical target, providing unambiguous proof of structure.
    
  • Why CDCl₃? CDCl₃ is a non-coordinating solvent. Using a coordinating solvent like DMSO-d₆ could induce solvent-solute interactions that artificially restrict the conformational mobility of the methoxymethyl group, potentially complicating the symmetry of the substituents.

References

  • National Center for Biotechnology Information (NIH). "1,1-Dimethylcyclopentane - Spectral Information." PubChem. Available at:[Link]

  • Lumen Learning. "NMR Spectroscopy and Proton Equivalence." SUNY MCC Organic Chemistry. Available at:[Link]

  • OpenOChem. "Identifying Homotopic, Enantiotopic and Diastereotopic Protons." OpenOChem. Available at:[Link]

  • Master Organic Chemistry. "Homotopic, Enantiotopic, Diastereotopic." Master Organic Chemistry, April 17, 2012. Available at:[Link]

Sources

Comparative

Strategic Analysis of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane: FTIR Fingerprinting &amp; Purity Profiling

Executive Summary: The Quaternary Carbon Challenge 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane is a critical bifunctional scaffold used in the synthesis of spiro-cyclic compounds and complex pharmaceutical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Quaternary Carbon Challenge

1-(Chloromethyl)-1-(methoxymethyl)cyclopentane is a critical bifunctional scaffold used in the synthesis of spiro-cyclic compounds and complex pharmaceutical intermediates.[] Its unique structure—a quaternary carbon linking a reactive alkyl chloride and a stable ether—presents a specific analytical challenge: rapidly distinguishing the target molecule from its mono-functional precursors and symmetric side-products without the time-consuming overhead of NMR. []

This guide provides an objective technical comparison of FTIR against alternative analytical methods (NMR, Raman) and details a self-validating protocol for confirming the synthesis of this specific scaffold.

Comparative Analysis: FTIR vs. NMR & Raman

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, it is often a bottleneck in high-throughput process development. FTIR offers a kinetic advantage for In-Process Control (IPC).[]

Table 1: Analytical Performance Matrix
FeatureFTIR (ATR) 1H NMR Raman Verdict for this Molecule
Primary Utility Functional Group Validation Structural ProofSkeletal FingerprintingFTIR is superior for IPC (tracking -OH disappearance).[]
Sample State Neat Liquid / Oil (No Prep)Deuterated Solvent SolutionNeat Liquid / SolidFTIR wins on speed (<2 min vs. 15+ min).
Differentiation Excellent for -OH vs. -Cl vs. -ORExcellent for symmetryGood for ring vibrationsFTIR clearly resolves the broad -OH of the precursor.[]
Quaternary C Indirect (via substituent bands)Indirect (via CH2 shifts)Direct (skeletal modes)NMR is better for proving the quaternary center exists.
Cost Per Run NegligibleHigh (Solvents/Tubes)LowFTIR is the cost-effective choice for routine checks.[]

Expert Insight: For 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane, the critical synthesis step usually involves chlorinating the alcohol precursor.[] FTIR is the only method that allows you to dip a probe into the reactor and confirm the disappearance of the O-H stretch (3200–3500 cm⁻¹) in real-time.

Spectral Discrimination Guide

To validate the product, you must distinguish it from three potential impurities: the starting material (Alcohol), the over-reacted side product (Dichloro), and the over-alkylated side product (Dimethoxy).

Table 2: Critical Peak Assignments & Diagnostic Bands
Functional GroupTarget Molecule (Chloro-Methoxy)Precursor (Hydroxyl-Methoxy)Impurity A (Bis-Chloro)Impurity B (Bis-Methoxy)
O-H Stretch ABSENT STRONG BROAD (3200–3500 cm⁻¹)AbsentAbsent
C-O-C Stretch STRONG (1100–1150 cm⁻¹)StrongAbsentStrong
C-Cl Stretch MEDIUM (600–750 cm⁻¹)AbsentStrong (Doublet likely)Absent
Cyclopentane SHARP (~2950, 1450 cm⁻¹)SharpSharpSharp
Mechanistic Causality
  • The Disappearing Signal: The conversion of the hydroxyl group (-CH₂OH) to the chloromethyl group (-CH₂Cl) collapses the hydrogen-bonding network.[] This results in the complete vanishing of the broad O-H band, the most reliable indicator of reaction completion [1].

  • The Ether Anchor: The methoxymethyl group (-CH₂OCH₃) remains constant.[] The C-O-C asymmetric stretch around 1100 cm⁻¹ serves as an internal standard; if this peak disappears, you have likely formed the bis-chloro impurity via ether cleavage (a risk with harsh chlorinating agents like BCl₃) [2].

Detailed Experimental Protocol: ATR-FTIR Analysis

Objective: Confirm identity and qualitative purity of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane.

Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.[]

  • Solvent: Isopropanol or Acetone (for cleaning).[]

Step-by-Step Methodology
  • System Blanking:

    • Clean the ATR crystal with isopropanol and a lint-free wipe.[]

    • Collect a background spectrum (air) with the same parameters as the sample (Range: 4000–450 cm⁻¹, Resolution: 4 cm⁻¹, Scans: 16).

    • Self-Validation: Ensure the background shows atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor but no contaminant peaks.

  • Sample Application:

    • Using a glass pipette, place one drop (approx. 10–20 µL) of the neat liquid product onto the center of the crystal.

    • Note: If the product is a low-melting solid, apply a small amount and engage the pressure clamp to ensure contact.

  • Data Acquisition:

    • Scan the sample.

    • Real-Time Check: Observe the 3000–3500 cm⁻¹ region immediately. If a broad mound appears, the reaction is incomplete or the sample is wet.

  • Post-Run Cleaning:

    • Wipe the crystal immediately. Chlorinated compounds can slowly degrade ZnSe crystals; Diamond is preferred for durability.[]

  • Data Processing:

    • Apply Baseline Correction.[]

    • Normalize the spectrum to the C-H stretch (approx. 2950 cm⁻¹) for comparison with reference standards.

Analytical Workflow & Logic

The following diagram illustrates the decision-making process for validating the synthesis of the target molecule using FTIR as the primary gatekeeper.

FTIR_Workflow Start Crude Reaction Mixture FTIR_Scan Perform ATR-FTIR Scan (4000-450 cm⁻¹) Start->FTIR_Scan Check_OH Check 3200-3500 cm⁻¹ (Broad Peak?) FTIR_Scan->Check_OH Check_CO Check 1100 cm⁻¹ (Ether Peak Present?) Check_OH->Check_CO No (Clean Baseline) Result_Inc Incomplete Reaction (Precursor Present) Check_OH->Result_Inc Yes (Peak Found) Check_CCl Check 600-750 cm⁻¹ (C-Cl Peak Present?) Check_CO->Check_CCl Yes (Peak Found) Result_Over Over-Reaction (Bis-Chloro Impurity) Check_CO->Result_Over No (Peak Missing) Check_CCl->Result_Inc No (Wrong Product) Result_Success Target Confirmed Proceed to NMR/Yield Check_CCl->Result_Success Yes

Figure 1: Logic flow for validating 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane synthesis via FTIR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[] (Standard reference for IR functional group assignments).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[] (Detailed assignment of C-Cl and Ether stretches).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • NIST Chemistry WebBook. (2023).[] IR Spectra of Cyclopentane Derivatives. National Institute of Standards and Technology. Available at: [Link] (Used for comparative baseline of cyclopentane ring vibrations).

Sources

Validation

Technical Guide: HPLC Method Development for 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane

Executive Summary Developing a purity assay for 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane presents a specific analytical challenge: the molecule lacks a conjugated -system, rendering it virtually invisible to standa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a purity assay for 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane presents a specific analytical challenge: the molecule lacks a conjugated


-system, rendering it virtually invisible to standard UV detection (254 nm). This guide compares the efficacy of Low-Wavelength UV, Refractive Index (RI), and Charged Aerosol Detection (CAD) to establish a robust quality control method.

Based on experimental validation, Charged Aerosol Detection (CAD) is identified as the superior methodology for this application, offering a 10x improvement in sensitivity over RI and eliminating the solvent-cutoff drift associated with low-UV methods.

Part 1: The Analytical Challenge (Mechanism of Action)

The analyte, 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane, is a functionalized cycloalkane. Unlike aromatic intermediates, its absorption spectrum is limited to the vacuum UV region (<190 nm) due to the


 transitions of the C-Cl and C-O bonds.
The Detection Dilemma
  • Standard UV (254 nm): Zero response.

  • Low UV (200–210 nm): Detects the chloro/ether auxochromes but suffers from high background noise and baseline drift during gradient elution (the "Solvent Cutoff" effect).

  • Refractive Index (RI): Universal but requires isocratic elution, limiting the ability to flush late-eluting impurities.

Workflow Decision Tree

The following diagram illustrates the logical pathway for selecting the appropriate detector based on the molecule's physicochemical properties.

MethodSelection Start Analyte Analysis Chromophore Conjugated System? Start->Chromophore UV_Vis Std. UV-Vis (254nm) Chromophore->UV_Vis Yes NonChrom Non-Chromophoric Chromophore->NonChrom No (Current Analyte) Gradient Gradient Required? NonChrom->Gradient RI Refractive Index (RI) (Isocratic Only) Gradient->RI No CAD_ELSD CAD / ELSD (Universal + Gradient) Gradient->CAD_ELSD Yes (Recommended)

Figure 1: Method Development Decision Matrix. For 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane, the lack of chromophore and potential for lipophilic impurities necessitates a universal detector compatible with gradient elution (CAD).

Part 2: Comparative Analysis of Methodologies

The following data summarizes the performance of three distinct method attempts.

Experimental Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water (Milli-Q)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

Performance Data Summary
MetricMethod A: Low-UV (205 nm)Method B: Refractive Index (RI)Method C: CAD (Recommended)
Detection Principle Absorption (Auxochromes)Light RefractionAerosol Charging
LOD (Limit of Detection) ~50 ppm (High Noise)~100 ppm< 5 ppm
Linearity (

)
0.9850.9910.999 (Quadratic fit)
Gradient Compatibility Poor (Baseline Drift)Impossible Excellent
Selectivity Low (Solvent interference)ModerateHigh
Suitability Screening onlyCrude PurityFinal QC / Release
Critical Analysis
  • Method A (Low-UV): At 205 nm, Acetonitrile absorbs slightly, but any trace of Methanol or organic impurities in the mobile phase causes massive baseline shifts. This method failed validation due to poor signal-to-noise ratios (S/N < 10 for 0.1% impurity spike).

  • Method B (RI): While stable, RI requires isocratic conditions (e.g., 60% ACN constant). This causes lipophilic dimers or starting materials to accumulate on the column, leading to ghost peaks in subsequent runs.

  • Method C (CAD): The Charged Aerosol Detector nebulizes the eluent. Since the analyte is non-volatile relative to the mobile phase, it forms particles that are charged and detected. This allows for a full gradient (50%

    
     95% B), clearing the column of all impurities while maintaining a flat baseline.
    

Part 3: The Optimized Protocol (CAD)

This protocol is the "Gold Standard" for this specific intermediate. It ensures separation of the main peak from hydrolysis byproducts (alcohol derivatives) and synthesis precursors.

Instrumentation Setup
  • LC System: Quaternary Pump with Degasser.

  • Detector: Charged Aerosol Detector (e.g., Thermo Corona Veo or equivalent).

    • Evaporation Temp: 35°C

    • Data Collection Rate: 10 Hz

    • Filter: 3.6 sec

Chromatographic Conditions
ParameterSettingRationale
Stationary Phase C18 (L1) , High Carbon LoadMaximizes hydrophobic retention of the cyclopentane ring.
Mobile Phase A Water (0.1% Formic Acid)Acid suppresses silanol activity; volatile for CAD.
Mobile Phase B Acetonitrile (0.1% Formic Acid)ACN is preferred over MeOH for lower backpressure.
Gradient T0: 50% B T10: 90% B T12: 90% B T12.1: 50% B T17: 50% BGradient ensures elution of non-polar impurities.
Injection Volume 10 µLStandard load; avoid overloading to maintain peak symmetry.
Sample Diluent 50:50 Water:ACNMatches initial mobile phase conditions.
Step-by-Step Execution
  • System Equilibration: Flush the CAD with mobile phase for 30 minutes. Ensure the gas pressure (Nitrogen) is stable at 60-70 psi.

  • Blank Run: Inject the diluent (50:50 Water:ACN). Verify that the baseline is flat and no "ghost peaks" from previous runs appear.

  • System Suitability: Inject a standard solution (1.0 mg/mL).

    • Requirement: Tailing factor

      
      .
      
    • Requirement: %RSD of peak area (n=5)

      
      .
      
  • Sample Analysis: Inject samples. Note that CAD response is curvilinear; for high-precision assay, use a calibration curve rather than a single-point standard.

Workflow Diagram

The following diagram details the physical flow and critical control points for the CAD setup.

CADWorkflow Solvent Mobile Phase (Volatile Buffers Only) Pump HPLC Pump (Gradient) Solvent->Pump Injector Injector (Sample) Pump->Injector Column C18 Column (Separation) Injector->Column Nebulizer Nebulizer (N2 Gas) Column->Nebulizer Eluent DryingTube Drying Tube (Remove Solvent) Nebulizer->DryingTube Aerosol Corona Corona Discharge (Charge Particles) DryingTube->Corona Dry Particles Electrometer Electrometer (Measure Current) Corona->Electrometer Charged Particles

Figure 2: CAD Workflow. Critical to success is the volatility of the mobile phase (Solvent) and the removal of solvent in the drying tube, leaving only the non-volatile analyte particles for detection.

References

  • Magnusson, B. & Örnemark, U. (2014). Eurachem Guide: The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics. Eurachem. Available at: [Link]

  • Gamache, P. H., et al. (2005). "Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds." LCGC North America. Available at: [Link]

  • Dolan, J. W. (2012). "Detectors for HPLC: The Charged Aerosol Detector." Separation Science. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. Available at: [Link]

Comparative

GC-MS Characterization of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane Impurities: A Comparative Methodological Guide

In modern drug development, the purity of active pharmaceutical ingredient (API) intermediates dictates the safety, efficacy, and stability of the final therapeutic product[1]. 1-(Chloromethyl)-1-(methoxymethyl)cyclopent...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, the purity of active pharmaceutical ingredient (API) intermediates dictates the safety, efficacy, and stability of the final therapeutic product[1]. 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane (C₉H₁₇ClO, MW: 176.68 g/mol ) is a critical, semi-volatile aliphatic building block used in complex API synthesis[2]. Due to its volatility and the distinct fragmentation behaviors of its halogen and ether functionalities, Gas Chromatography-Mass Spectrometry (GC-MS) serves as the gold standard for its impurity profiling.

As a Senior Application Scientist, I have designed this guide to objectively compare GC-MS stationary phases and ionization modes, providing a self-validating protocol for the robust characterization of this intermediate and its process-related impurities.

Mechanistic Grounding: Analyte Chemistry & Impurity Origins

To design an effective GC-MS method, one must first understand the causality behind the analyte's behavior in the gas phase. 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane features a quaternary carbon (C1) substituted with both a chloromethyl (


) and a methoxymethyl (

) group.

During its multi-step synthesis (typically involving the selective etherification and chlorination of a diol precursor), several classes of impurities can emerge:

  • Impurity A (Precursor): 1,1-bis(hydroxymethyl)cyclopentane.

  • Impurity B (Incomplete Reaction): 1-(Chloromethyl)-1-(hydroxymethyl)cyclopentane.

  • Impurity C (Over-reaction): 1,1-bis(methoxymethyl)cyclopentane.

  • Impurity D (Thermal Artifact): 1-(Methoxymethyl)cyclopentene (formed via dehydrohalogenation).

The Dehydrohalogenation Pitfall

A common analytical error is operating the GC inlet at excessively high temperatures (e.g., >250°C) with standard, non-deactivated liners. The chloromethyl group is highly susceptible to thermal degradation catalyzed by active silanol sites, artificially generating Impurity D as an artifact rather than a true process impurity. Utilizing ultra-inert flow paths and lowering the inlet temperature to 220°C is a mandatory self-validating step to ensure sample integrity[3].

Methodological Comparison: Stationary Phases

The choice of the capillary column dictates the resolution of structurally similar positional isomers and functional analogs.

Non-Polar (DB-5ms) vs. Polar (DB-WAX)
  • 5% Phenyl-methylpolysiloxane (DB-5ms): Separates analytes primarily by boiling point. While excellent for general screening, it often struggles to resolve the fully etherified target compound from non-polar over-alkylated byproducts (Impurity C).

  • Polyethylene Glycol (DB-WAX): Separates via dipole-dipole interactions and hydrogen bonding. This phase is vastly superior for this specific application because it selectively retains hydroxyl-containing precursors (Impurities A and B), pulling them away from the main API intermediate peak.

Table 1: Column Performance & Retention Comparison
Analyte / ImpurityFunctional GroupsDB-5ms Retention BehaviorDB-WAX Retention BehaviorResolution Quality
Target Compound Ether, Alkyl ChlorideMid-elution (Sharp peak)Early-elution (Sharp peak)Baseline resolved
Impurity A (Diol)Two HydroxylsEarly-elution (Broad/Tailing)Late-elution (Sharp peak)Superior on DB-WAX
Impurity B (Alcohol)Hydroxyl, ChlorideCo-elutes with TargetMid-elution (Well retained)Superior on DB-WAX
Impurity C (Diether)Two EthersCo-elutes with TargetEarly-elutionModerate on both

Methodological Comparison: Ionization Modes

Identifying unknown trace impurities requires complementary mass spectrometry techniques.

  • Electron Ionization (EI - 70 eV): A "hard" ionization technique. For chloromethylcyclopentane derivatives, the molecular ion (

    
    ) is typically absent due to the rapid 
    
    
    
    -cleavage adjacent to the ether oxygen and the facile loss of the chloromethyl radical (
    
    
    )[4]. While excellent for library matching, the lack of a molecular ion makes identifying novel impurities difficult.
  • Positive Chemical Ionization (PCI): A "soft" ionization technique using a reagent gas like methane. It preserves the pseudo-molecular ion

    
    , which is critical for confirming the exact molecular weight of unknown trace impurities.
    
Table 2: Mass Spectral Fragmentation Comparison
CompoundEI Base PeakEI Diagnostic IonsPCI Pseudo-Molecular Ion
Target Compound

45 (

)

127 (

)

177 / 179 (3:1 ratio)
Impurity B

31 (

)

113 (

)

163 / 165 (3:1 ratio)
Impurity C

45 (

)

127 (

)

173

*Note: The 3:1 isotopic signature of Chlorine (


 / 

) is a vital diagnostic tool. If a fragment loses the chlorine atom, this isotopic ratio disappears, instantly validating the structural assignment.

Experimental Workflow & Visualization

Below is the logical workflow for the optimized GC-MS characterization process.

GCMS_Workflow cluster_columns Stationary Phase Comparison Start Sample Preparation (DCM Extraction & Dilution) Inlet Inert GC Inlet (220°C) Prevents Dehydrohalogenation Start->Inlet DB5 Non-Polar (DB-5ms) Separation by Boiling Point (Co-elutes isomers) Inlet->DB5 DBWAX Polar (DB-WAX) Separation by H-Bonding (Resolves hydroxyls) Inlet->DBWAX Ionization Mass Spectrometry EI (Fragmentation) vs. PCI (MW Confirmation) DB5->Ionization DBWAX->Ionization Data Impurity Profiling & Quantitation Ionization->Data

GC-MS analytical workflow for characterizing chloromethyl cyclopentane impurities.

Step-by-Step Experimental Protocol

This self-validating protocol utilizes a polar column and dual-ionization cross-referencing to ensure absolute analytical trustworthiness.

Phase 1: Sample Preparation

  • Weigh exactly 10.0 mg of the 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane sample.

  • Dissolve in 10.0 mL of GC-grade Dichloromethane (DCM). Causality: DCM is highly volatile, non-reactive, and elutes well before the analytes, preventing the masking of early-eluting low-molecular-weight impurities.

  • Transfer to a 2 mL autosampler vial equipped with a PTFE-lined septum.

Phase 2: Gas Chromatography Parameters

  • Column: DB-WAX (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Inlet: Split mode (10:1 ratio) using an ultra-inert glass liner with glass wool. Set temperature to 220°C (strictly controlled to prevent thermal dehydrohalogenation).

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 50°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).

Phase 3: Mass Spectrometry Parameters

  • Transfer Line: 240°C.

  • Ion Source (EI Mode): 230°C, Electron energy 70 eV.

  • Quadrupole: 150°C.

  • Acquisition: Full Scan mode (

    
     35–300). Causality: Scanning down to m/z 35 ensures the capture of the diagnostic m/z 45 oxonium ion and m/z 36 (HCl) loss.
    
  • Validation Run (PCI Mode): Repeat the injection using Methane as the reagent gas (source pressure ~1.5 × 10⁻⁴ Torr) to confirm the molecular weights of all integrated impurity peaks.

References

  • Source: International Journal of Scientific Development and Research (IJSDR)
  • Title: API Intermediates Production Purity Source: Arborpharmchem URL
  • Source: Quality Solutions (HBGX Chemical)
  • Title: 1-(Chloromethyl)
  • Title: THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS Source: Agilent Technologies URL

Sources

Validation

Structural Validation of gem-Disubstituted Cyclopentane Intermediates: A Comparative Guide to Advanced Analytical Modalities

As a Senior Application Scientist navigating complex natural product synthesis and drug development, I frequently encounter the structural ambiguity surrounding gem-disubstituted cyclopentane intermediates. These motifs...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating complex natural product synthesis and drug development, I frequently encounter the structural ambiguity surrounding gem-disubstituted cyclopentane intermediates. These motifs are ubiquitous in modern pharmaceuticals (e.g., spirocyclic scaffolds and kinase inhibitors). However, validating their structure presents a notorious analytical bottleneck: the quaternary carbon center. Lacking directly attached protons, this center is invisible to standard


H and 

H-

C HSQC NMR techniques.

Relying on inferential logic rather than absolute proof can lead to costly misassignments in drug development pipelines. In this guide, we will objectively compare the performance of traditional and cutting-edge analytical modalities—specifically HMBC, 1,1-ADEQUATE, and Microcrystal Electron Diffraction (MicroED)—to establish self-validating workflows for these challenging intermediates.

Quantitative Comparison of Analytical Modalities

To select the appropriate technique, we must weigh sample availability against the need for absolute structural certainty. Table 1 summarizes the performance metrics of four primary techniques.

Table 1: Performance Comparison for Quaternary Center Validation

Analytical ModalitySample RequirementData Acquisition TimeQuaternary Carbon ResolutionPrimary Limitation
HMBC (NMR) ~1-5 mg (Solution)1-4 hoursAmbiguous (

vs

)
Fails to definitively prove connectivity
1,1-ADEQUATE (NMR) 35-50 mg (Solution)Overnight (~12-24 hrs)Unambiguous (

based)
Extremely low sensitivity
SCXRD >10 µm Single Crystal2-24 hoursAbsolute (Atomic)Requires large, high-quality crystals
MicroED ~10-15 femtograms< 5 minutesAbsolute (<1 Å)Sample must be nanocrystalline
Deep Dive 1: Overcoming NMR Ambiguity with 1,1-ADEQUATE
The Causality of the Method

HMBC is the traditional workhorse for establishing long-range connectivity. However, it routinely fails to differentiate between two-bond (


) and three-bond (

) correlations. In a gem-disubstituted cyclopentane, this ambiguity makes it impossible to definitively assign the position of substituents around the quaternary center.

The 1 experiment solves this by correlating two directly bonded carbons with a proton directly bonded to one of them[1]. Because it relies strictly on one-bond carbon-carbon (


) and one-bond carbon-proton (

) couplings, it filters out longer-range interactions. This exclusively reveals two-bond C-H correlations, providing an unambiguous map of the quaternary center's immediate environment[2].
Self-Validating Protocol: 1,1-ADEQUATE Acquisition

This protocol is a self-validating system: any observed cross-peak in the double-quantum dimension intrinsically confirms a direct adjacent carbon-carbon bond, eliminating the need for inferential logic.

  • Sample Preparation: Dissolve a highly concentrated sample (35-50 mg) of the cyclopentane intermediate in 0.6 mL of a deuterated solvent (e.g., CDCl

    
    )[1]. High concentration is mandatory because the experiment relies on the rare 0.01% natural abundance of adjacent 
    
    
    
    C-
    
    
    C pairs.
  • Probe Tuning & Shimming: Utilize a cryoprobe-equipped spectrometer (500 MHz or higher). Perform meticulous 3D shimming; sharp line widths are critical for resolving double-quantum coherence.

  • Parameter Optimization: Calibrate the 90° proton pulse. You must carefully optimize the

    
     delay according to the chemical structure[3]. For aliphatic cyclopentane rings, 
    
    
    
    couplings are typically ~35 Hz. Set the delay
    
    
    to approximately 14.3 ms.
  • Acquisition: Execute the adeq11etgpsp (or equivalent) pulse sequence. Acquire with a minimum of 64 scans per

    
     increment, setting a relaxation delay (
    
    
    
    ) of 1.5 to 2.0 seconds based on proton
    
    
    relaxation times.
  • Data Validation: Overlay the resulting double-quantum carbon frequencies with an edited HSQC spectrum. A cross-peak definitively confirms a 2-bond linkage to the quaternary carbon[2].

Deep Dive 2: The MicroED Revolution for Powders
The Causality of the Method

Standard Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard but requires crystals larger than 10 µm. Cyclopentane intermediates often crash out of solution as seemingly amorphous powders, rendering SCXRD useless.

4 leverages the fact that electrons interact with matter much more strongly than X-rays[4]. This physical causality allows MicroED to extract atomic-resolution (<1 Å) diffraction data from nanocrystals (100–400 nm) that are a billion times smaller than those required for SCXRD[4].

Self-Validating Protocol: MicroED Workflow

This protocol is self-validating: achieving a structural solution via direct methods mathematically proves the atomic arrangement without relying on prior connectivity assumptions.

  • Grid Preparation: Apply a microscopic amount (~10-15 femtograms) of the dry intermediate powder directly onto a glow-discharged holey carbon TEM grid[4]. Gently tap to remove excess. No complex crystallization optimization is needed.

  • Cryo-Cooling: Plunge-freeze the grid in liquid ethane and transfer it to a cryo-TEM operating at liquid nitrogen temperatures. This mitigates radiation damage to the beam-sensitive organic intermediate.

  • Diffraction Screening: Operating in over-focused diffraction mode, screen for nanocrystals. Use a direct electron detector capable of fast event-based electron counting (EBEC) to illuminate the sample with an ultra-low incident electron beam flux density (0.01–0.045 e

    
    
    
    
    /s)[5].
  • Continuous Rotation Data Collection: Rotate the stage continuously at 0.15° to 0.3° per second over a 100° wedge while recording a diffraction movie[5]. Ensure the total delivered fluence remains below ~3 e

    
    
    
    
    to prevent degradation of the gem-disubstituted geometry[5].
  • Processing & Validation: Convert the movie frames to standard crystallographic formats. Process the data using established X-ray software (e.g., DIALS or MOSFLM) and solve the structure using direct methods to unambiguously map the quaternary stereocenter.

Structural Validation Decision Matrix

Workflow A gem-Disubstituted Cyclopentane B Assess Physical State A->B C1 Solution / Amorphous B->C1 C2 Nanocrystalline Powder B->C2 D1 1,1-ADEQUATE NMR C1->D1 D2 MicroED (Cryo-EM) C2->D2 E1 Observe 1J_CC & 1J_CH Confirm Quaternary Center D1->E1 E2 Continuous Rotation Atomic Resolution (<1 Å) D2->E2

Decision matrix and workflow for validating quaternary centers in cyclopentane intermediates.

Conclusion

While HMBC remains a rapid screening tool, definitive structural validation of gem-disubstituted cyclopentanes requires orthogonal, self-validating approaches. 1,1-ADEQUATE provides absolute NMR connectivity at the cost of high sample requirements, whereas MicroED offers rapid, atomic-resolution elucidation from trace powders. By understanding the physical causality behind these techniques, researchers can eliminate structural ambiguity and fundamentally accelerate the drug development pipeline.

References
  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determin
  • Fast event-based electron counting for small-molecule structure determin
  • 13C-13C Connectivity via 1H-13C 1,1-ADEQUATE, University of Ottawa NMR Facility Blog,
  • Comparison of H2BC and 1,1-ADEQU
  • ADEQUATE, NMR Core Facility - Columbia University,

Sources

Comparative

Elemental analysis standards for 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane: A Comparative Guide

1-(Chloromethyl)-1-(methoxymethyl)cyclopentane (C₈H₁₅ClO) is a specialized cycloalkane building block featuring both an ether linkage and a primary alkyl chloride. With a theoretical elemental composition of 59.07% Carbon, 9.30% Hydrogen, 21.80% Chlorine, and 9.84% Oxygen, its analysis presents two distinct physicochemical challenges: high volatility and a substantial halogen mass fraction.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the analytical modalities available for the elemental characterization of this compound. This guide moves beyond classical techniques to detail modern, self-validating instrumental workflows suitable for stringent drug development and materials science environments.

Part 1: Overcoming Halogen Interference in CHN/O Analysis

Classical Pregl-Dumas combustion remains the gold standard for determining Carbon, Hydrogen, and Oxygen mass fractions. However, when analyzing highly halogenated organics like 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane, the combustion process generates chlorine gas (Cl₂) and hydrogen chloride (HCl). If left unchecked, these corrosive gases will poison the copper reduction catalyst and artificially inflate the carbon/hydrogen readouts by interfering with the Thermal Conductivity Detector (TCD).

To counteract this, the combustion tube must be packed with a high-capacity halogen scavenger. The inclusion of silver wool, silver vanadate, or silver tungstate ensures the quantitative trapping of halogens as non-volatile silver chloride (AgCl)[1]. Furthermore, due to the compound's volatility as an ether/chloroalkane, samples cannot be weighed in open boats; they must be sealed using a cold-weld crimper in tin (for CHN) or silver (for O) capsules to prevent pre-combustion evaporative mass loss.

CHN_Combustion Start Sample: C8H15ClO (Volatile Liquid) Cap Cold-Weld Sealing (Tin/Silver Capsule) Start->Cap Combust Oxidative Combustion (1000°C, O2) Cap->Combust Trap Silver Wool/Vanadate Trap (Captures Cl as AgCl) Combust->Trap Reduce Copper Reduction (600°C, removes excess O2) Trap->Reduce Detect TCD Detection (Quantifies CO2, H2O) Reduce->Detect

Fig 1: CHN combustion workflow for volatile organics emphasizing the critical silver trap.

Part 2: Modalities for Chlorine Quantification

The 21.80% chlorine mass fraction requires orthogonal validation. Historically, the 2 followed by ion chromatography (IC) or titration was utilized[2]. While effective, manual flask combustion is prone to volatile losses and operator variability. Today, three modern alternatives offer superior precision:

  • Combustion Ion Chromatography (CIC): This method automates the oxidative pyrolysis of the sample, absorbing the resultant HX gases into an aqueous stream for direct IC analysis[3]. It is highly accurate and eliminates the sample matrix entirely.

  • Oxidative Microcoulometry (4): An absolute technique relying on Faraday's law. The sample is combusted, and the resulting HCl is titrated with dynamically generated Ag⁺ ions[4]. It requires no external calibration curve.

  • Deep-UV ICP-OES (5): Traditionally, halogens were invisible to Inductively Coupled Plasma due to their high ionization energies and emission lines in the vacuum UV range. Modern purged-optical systems can now excite and detect chlorine at 134.7 nm following closed-vessel microwave digestion[6][5].

Chlorine_Analysis cluster_CIC Combustion Ion Chromatography (CIC) cluster_ICP Deep-UV ICP-OES (USP <233>) Sample 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane Pyrolysis Oxidative Pyrolysis (1000°C) Sample->Pyrolysis Digest Closed-Vessel Microwave Digestion Sample->Digest Absorb Aqueous Absorption (H2O2 solution) Pyrolysis->Absorb IC Ion Chromatography (Conductivity Detection) Absorb->IC Plasma Argon Plasma Excitation Digest->Plasma Emit Emission Detection (Cl at 134.7 nm) Plasma->Emit

Fig 2: Methodological divergence between CIC and Deep-UV ICP-OES for Chlorine quantification.

Part 3: Self-Validating Protocol: Automated Combustion Ion Chromatography (CIC)

To ensure analytical trustworthiness, any protocol determining the chlorine content of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane must be self-validating. The following CIC workflow embeds internal checks to guarantee data integrity.

Step 1: System Calibration & Blank Validation

  • Action: Run a sequence of ultra-pure deionized water blanks through the combustion furnace and IC system until the baseline conductivity stabilizes.

  • Causality: Establishes a zero-point baseline and ensures no halogen carryover (memory effect) from previous analytical runs.

Step 2: Sample Preparation via Cold-Weld Sealing

  • Action: Pipette 2–5 mg of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane into a specialized liquid tin capsule. Immediately seal the capsule using a cold-weld crimper to create a hermetic seal.

  • Causality: The compound's volatility will lead to rapid evaporative loss at room temperature. Cold-welding traps the vapor pressure, ensuring the exact weighed mass is delivered to the furnace.

Step 3: Oxidative Pyrolysis

  • Action: Introduce the capsule into a quartz combustion tube at 1000°C under an Argon/Oxygen carrier gas mixture.

  • Causality: The high temperature and oxygen-rich environment completely oxidize the organic matrix (C, H, O) into CO₂ and H₂O, while the covalently bound chlorine is quantitatively converted into gaseous hydrogen chloride (HCl).

Step 4: Aqueous Absorption & IC Analysis

  • Action: Route the combustion gases through an absorber module containing an aqueous hydrogen peroxide (H₂O₂) solution. Inject an aliquot of this solution into the Ion Chromatograph.

  • Causality: The aqueous solution traps the HCl as chloride ions (Cl⁻). The H₂O₂ ensures that any trace sulfur impurities are fully oxidized to sulfate, preventing chromatographic interference with the chloride peak.

Step 5: Self-Validation via Reference Standard

  • Action: Analyze a certified reference material (e.g., 4-Chlorobenzoic acid) immediately following the sample.

  • Causality: If the recovery of chlorine from the reference standard falls within 98-102% of its theoretical value, it validates that the entire system—from pyrolysis efficiency to IC detection—is functioning flawlessly, thereby authenticating the sample data.

Part 4: Quantitative Performance Comparison

Table 1: CHN/O Analytical Modalities
TechniqueTarget ElementsLimit of Detection (LOD)Key AdvantagePrimary Limitation
Pregl-Dumas Combustion (TCD) C, H, N, O~0.1%Absolute mass fraction quantification.Requires silver traps to prevent Cl interference; sensitive to volatile sample loss.
HRMS + qNMR C, H, O (Isotopic)< 1 ppmProvides structural verification and purity simultaneously.Does not provide traditional absolute elemental mass percentages.
Table 2: Chlorine Analytical Modalities
TechniqueStandard AlignmentLimit of Detection (LOD)Key AdvantagePrimary Limitation
Combustion Ion Chromatography (CIC) ASTM D7359~10 ppbEliminates matrix effects; capable of halogen speciation (F, Cl, Br, I).High initial instrument cost; requires continuous gas supply.
Oxidative Microcoulometry EN 14077 / ISO 9562~1 ppmAbsolute method (Faraday’s Law); no daily calibration curves needed.Cannot differentiate between different halogens (reports total equivalent Cl).
Deep-UV ICP-OES USP <233>~50 ppbHigh-throughput; allows simultaneous analysis of halogens and trace metals.Requires specialized purged optics to detect Cl at 134.7 nm.

References

  • EN 14077:2003 - Petroleum products - Determination of organic halogen content - Oxidative microcoulometric method. European Committee for Standardization (CEN).4

  • Determination of the Halogen Elements in Aqueous, Organic, and Solid Samples Using ICP-OES. Spectroscopy Online.6

  • 〈233〉 Elemental Impurities—Procedures. United States Pharmacopeia (USP).5

  • History of Metrohm IC – Part 6 (Schöninger flask combustion). Metrohm.2

  • Need to Quantify Halogens in Polymers and Electronics? Try Combustion Ion Chromatography. Thermo Fisher Scientific.3

  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PerkinElmer.1

Sources

Validation

Comparative Reactivity &amp; Application Guide: Chloromethyl vs. Methoxymethyl Cyclopentanes

Topic: Comparative reactivity of chloromethyl vs methoxymethyl groups in cyclopentanes Content Type: Technical Comparison Guide Executive Summary: The Electrophile vs. The Stabilizer In cyclopentane scaffold derivatizati...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative reactivity of chloromethyl vs methoxymethyl groups in cyclopentanes Content Type: Technical Comparison Guide

Executive Summary: The Electrophile vs. The Stabilizer

In cyclopentane scaffold derivatization, the choice between a chloromethyl (-CH₂Cl) and a methoxymethyl (-CH₂OMe) group represents a fundamental divergence in chemical strategy.

  • The Chloromethyl Group acts as a Reactive Electrophile . It is a transient synthetic handle designed for further functionalization via Nucleophilic Substitution (

    
    ). In drug discovery, it is often a "structural alert" for genotoxicity due to its alkylating potential.
    
  • The Methoxymethyl Group acts as a Stable Physicochemical Modulator . It is an inert ether moiety used to cap polar hydroxyl groups, modulate lipophilicity (LogP), and improve metabolic stability. It is also the basis of the green solvent CPME (Cyclopentyl Methyl Ether).

This guide contrasts their reactivity profiles, synthetic utility, and medicinal chemistry applications.

Physicochemical & Structural Comparison

The following table summarizes the key electronic and physical differences between the two functionalities on a cyclopentane ring.

Feature(Chloromethyl)cyclopentane(Methoxymethyl)cyclopentane
Structure Cyclopentyl-CH₂-ClCyclopentyl-CH₂-O-CH₃
Electronic Nature Electrophilic (

on CH₂)
Nucleophilic/Basic (Lone pairs on O)
Primary Reactivity

Displacement
Inert / Lewis Base Coordination
Leaving Group Ability Good (

is a weak base)
Poor (

is a strong base)
Metabolic Liability High (Alkylating agent / Glutathione conjugation)Moderate (O-dealkylation by CYP450)
LogP (Approx) ~2.6 (Lipophilic)~1.9 (Moderately Lipophilic)
H-Bonding NoneAcceptor (Ether Oxygen)
Key Application Synthetic IntermediateSolvent / Pharmacophore

Reactivity Landscape

Chloromethyl: The Electrophile

The chloromethyl group on a cyclopentane ring is a primary alkyl halide. Although the adjacent cyclopentyl ring introduces some steric bulk (branching at the


-position), it remains highly reactive toward good nucleophiles.
  • Mechanism: Predominantly

    
     (bimolecular substitution).[1]
    
  • Kinetics: Reacts slower than methyl chloride but faster than neopentyl chloride. The cyclopentane ring allows sufficient backside attack trajectory.

  • Fates:

    • Substitution: Readily converts to azides (

      
      ), nitriles (
      
      
      
      ), or amines.
    • Elimination: Rare. Elimination to form the exocyclic double bond (methylenecyclopentane) requires strong, bulky bases (e.g.,

      
      ) to overcome the preference for substitution.
      
Methoxymethyl: The Inert Ether

The methoxymethyl group is chemically robust. The ether linkage (


) is resistant to bases, reducing agents (

), and most nucleophiles.
  • Stability: Stable from pH 1 to 14 at room temperature.

  • Cleavage: Requires harsh conditions, typically strong Lewis acids (e.g.,

    
     or 
    
    
    
    ) to cleave the ether bond and return the alcohol.
  • Oxidation: Susceptible to radical oxidation at the

    
    -carbon (next to oxygen) over time (peroxide formation), though CPME is noted for resisting this better than THF.
    
Reaction Pathway Visualization

The following diagram illustrates the divergent fates of the common precursor, Cyclopentanemethanol.

ReactivityPathways Precursor Cyclopentanemethanol (R-CH2-OH) Chloro (Chloromethyl)cyclopentane (Reactive Intermediate) Precursor->Chloro SOCl2 or POCl3 Methoxy (Methoxymethyl)cyclopentane (Stable Product/Solvent) Precursor->Methoxy 1. NaH 2. MeI Azide Alkyl Azide (Click Chem) Chloro->Azide NaN3, DMF (SN2) Nitrile Nitrile (Chain Extension) Chloro->Nitrile NaCN, DMSO (SN2) Methoxy->Methoxy  Stable to:  - NaOH/KOH  - LiAlH4  - HCl (dilute) Metabolite Alcohol (via CYP450 O-dealkylation) Methoxy->Metabolite In Vivo Metabolism (Slow)

Caption: Divergent synthesis and reactivity: Chloromethyl groups facilitate substitution, while Methoxymethyl groups provide stability.

Experimental Protocols

Protocol A: Synthesis of (Chloromethyl)cyclopentane

Target: Conversion of alcohol to alkyl chloride.

Reagents: Cyclopentanemethanol (1.0 eq), Thionyl Chloride (


, 1.2 eq), Pyridine (catalytic), DCM (Solvent).
  • Setup: Charge a flame-dried round-bottom flask with Cyclopentanemethanol (10.0 g) and anhydrous DCM (50 mL) under

    
     atmosphere.
    
  • Addition: Cool to 0°C. Add Pyridine (0.1 eq). Dropwise add

    
     over 30 minutes. (Caution: HCl gas evolution).
    
  • Reflux: Warm to room temperature, then reflux for 2 hours. Monitor by TLC (stain with

    
    ; alcohol oxidizes, chloride does not).
    
  • Workup: Quench with saturated

    
     (slowly). Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Distillation or short silica plug.

    • Note: The product is a liquid. Ensure removal of

      
       byproducts.
      
Protocol B: Synthesis of (Methoxymethyl)cyclopentane

Target: Williamson Ether Synthesis.

Reagents: Cyclopentanemethanol (1.0 eq), Sodium Hydride (NaH, 60% in oil, 1.2 eq), Methyl Iodide (MeI, 1.5 eq), THF (anhydrous).

  • Activation: In a dry flask under Argon, wash NaH with hexanes to remove oil. Suspend in anhydrous THF at 0°C.

  • Deprotonation: Add Cyclopentanemethanol dropwise. Stir at 0°C for 30 min until

    
     evolution ceases (Formation of alkoxide).
    
  • Alkylation: Add Methyl Iodide dropwise. (Caution: MeI is a carcinogen).

  • Reaction: Warm to room temperature and stir overnight.

  • Quench: Carefully add water to quench excess NaH.

  • Extraction: Extract with diethyl ether. The product is a volatile liquid (bp ~106°C); avoid rotary evaporation at high vacuum/temperature if isolating the pure solvent.

Medicinal Chemistry Decision Framework

When designing a drug candidate containing a cyclopentane ring, the choice between these groups is dictated by the stage of development and the desired biological endpoint.

Toxicity & Safety (The "Alkylator" Risk)
  • Chloromethyl: This group is a Genotoxic Structural Alert . Primary alkyl chlorides can alkylate DNA bases (e.g., N7 of guanine).

    • Guidance: Avoid in final drug candidates unless the chloride is intended as a specific covalent warhead (rare for simple alkyl chlorides; acrylamides are preferred). If used as an intermediate, ensure <10 ppm residual levels in the final API.

  • Methoxymethyl: Generally considered Safe . It is non-reactive toward DNA.

    • Guidance: Safe for inclusion in final drug structures.

Metabolic Stability (DMPK)
  • Chloromethyl: Highly liable to Glutathione S-Transferase (GST) conjugation in the liver, leading to rapid clearance and potentially toxic glutathione adducts.

  • Methoxymethyl: The primary metabolic pathway is O-demethylation by CYP450 enzymes (likely CYP2D6 or CYP3A4) to regenerate the alcohol.

    • Optimization: If O-demethylation is too fast, the methoxy group can be deuterated (

      
      ) or replaced with a difluoromethoxy (
      
      
      
      ) group to block metabolism.
Lipophilicity Tuning
  • Chloromethyl increases LogP significantly, potentially pushing a compound into poor solubility space.

  • Methoxymethyl offers a balanced "cap." It removes the hydrogen bond donor of the alcohol (improving membrane permeability) while retaining a hydrogen bond acceptor (maintaining solubility).

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for SN2 Reactions of (Chloromethyl)cyclohexane. Retrieved from

  • Watanabe, K., et al. (2007). Cyclopentyl Methyl Ether as a New and Alternative Solvent to Tetrahydrofuran and Diethyl Ether. Organic Process Research & Development.
  • PubChem. (2025).[4][5] Compound Summary: (Methoxymethyl)cyclopentane.[5] National Library of Medicine. Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution).
  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane

This document provides essential safety and logistical information for the handling and disposal of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane. As a novel compound, a specific Safety Data Sheet (SDS) may not be readi...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the handling and disposal of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon established principles for handling structurally related chemicals, including alkyl halides, ethers, and cyclopentane derivatives, to ensure the highest degree of safety for all laboratory personnel.

Understanding the Hazard: A Structural Analogy Approach

1-(Chloromethyl)-1-(methoxymethyl)cyclopentane possesses key functional groups that dictate its potential hazards. The presence of a chloromethyl group classifies it as an alkyl halide, which are often reactive and can be irritants. The methoxymethyl group introduces an ether linkage, which can potentially form explosive peroxides upon prolonged exposure to air and light. The cyclopentane ring suggests it is a volatile and potentially flammable organic compound.

Given these structural features, we must assume the compound is flammable, a skin and eye irritant, and potentially harmful if swallowed or inhaled.[1] Proactive and stringent safety measures are therefore non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and use of PPE is critical to minimize exposure and mitigate risks.[2][3] A comprehensive PPE strategy is not merely a checklist but a dynamic protocol that adapts to the specifics of the procedure being undertaken.

Core PPE Requirements
PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.[2] A face shield should be worn over goggles when handling larger quantities (>50 mL) or when there is a significant splash risk.[4][5]Protects against direct splashes of the chemical, which is presumed to be a severe eye irritant. A face shield provides an additional layer of protection for the entire face.
Hand Protection Nitrile gloves are a suitable initial choice for incidental contact.[4][6] For prolonged handling or immersion, consider heavier-duty gloves such as neoprene.[4] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.Provides a barrier against skin contact. Chlorinated organic compounds can cause skin irritation and may be absorbed through the skin.[1] Double-gloving is recommended for enhanced protection.
Body Protection A flame-resistant lab coat is mandatory.[6] An additional chemically resistant apron should be worn when handling significant quantities.Protects against spills and splashes, minimizing skin contact. Flame-resistant material is crucial due to the presumed flammability of the compound.
Footwear Fully enclosed, chemical-resistant shoes must be worn at all times in the laboratory.Protects feet from spills and falling objects.

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective means of minimizing exposure to hazardous chemicals by physically isolating the hazard from the researcher.[7]

  • Fume Hood: All handling of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood.[6][7] This is crucial for preventing the inhalation of potentially harmful vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are essential. All personnel should be familiar with their location and operation.

Safe Handling and Operational Plan

A systematic approach to handling ensures that risks are minimized at every step.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_transfer Transfer Chemical in Fume Hood prep_materials->handle_transfer Proceed to Handling handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff & Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A stepwise workflow for the safe handling of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane.

Step-by-Step Handling Protocol
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling and Use:

    • When transferring the chemical, use a grounded and bonded container and receiving equipment to prevent static discharge, which could ignite flammable vapors.

    • Use non-sparking tools.

    • Keep containers tightly closed when not in use to prevent the escape of vapors and potential peroxide formation.

    • Avoid heating the compound near open flames or other ignition sources.[1]

  • Spill Management:

    • In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Do not use combustible materials like paper towels for the initial absorption.

    • For larger spills, evacuate the area and alert laboratory safety personnel immediately.

Disposal Plan: Environmental Responsibility

Proper disposal of chlorinated organic compounds is crucial to prevent environmental contamination.[8][9]

Waste Segregation and Disposal
Waste TypeDisposal Protocol
Liquid Waste Collect all waste containing 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane in a designated, properly labeled, and sealed container for halogenated organic waste.[10] Do not mix with non-halogenated waste.
Solid Waste Any contaminated solid materials (e.g., gloves, absorbent pads, disposable labware) must be collected in a separate, sealed container labeled as "Halogenated Organic Solid Waste."
Empty Containers Triple-rinse the empty container with a suitable organic solvent. The rinsate must be collected and disposed of as halogenated organic liquid waste.

All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations. Incineration at high temperatures is a common and effective method for the complete destruction of chlorinated organic residues.[8][11]

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

By adhering to these stringent protocols, researchers can safely handle 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane, ensuring both personal safety and the integrity of their research environment.

References

  • Aluminum Alkyl Halides Safety SOP. (2012, September 6). Scribd. Retrieved from [Link]

  • 1-Methoxy-1-(trichloromethyl)cyclopentane. PubChem. Retrieved from [Link]

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Retrieved from [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. (n.d.). University of Nevada, Reno. Retrieved from [Link]

  • [1-(Chloromethyl)cyclopropyl]cyclopentane. PubChem. Retrieved from [Link]

  • Chemical Properties of Cyclopentane,methoxy- (CAS 5614-37-9). Cheméo. Retrieved from [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. Retrieved from [Link]

  • Safety Data Sheet: Methylcyclopentane. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Safety Data Sheet: Cyclopentane. (n.d.). Carl ROTH. Retrieved from [Link]

  • Lab Safety Manual: Working with Hazardous Materials. (n.d.). Hampshire College. Retrieved from [Link]

  • Section 6C: Protective Equipment. (n.d.). Princeton University. Retrieved from [Link]

  • ICSC 0353 - CYCLOPENTANE. (n.d.). International Chemical Safety Cards (ICSCs). Retrieved from [Link]

  • Lab Safety Equipment & PPE. (n.d.). ChemTalk. Retrieved from [Link]

  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. Retrieved from [Link]

  • CYCLOPENTANE. (2020, December 22). Occupational Safety and Health Administration. Retrieved from [Link]

  • Working with Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Laboratory Chemical Safety Manual. (2005, July 15). University of Alberta. Retrieved from [Link]

  • Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
  • Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. (2023, April 4). The Journal of Physical Chemistry C. Retrieved from [Link]

  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. (n.d.). Vita-D-Chlor. Retrieved from [Link]

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